Synthesis of 4-Ethynyl-2-fluoro-N-methylaniline: A Comprehensive Technical Guide
Strategic Overview & Retrosynthetic Analysis 4-Ethynyl-2-fluoro-N-methylaniline is a highly specialized aniline derivative that serves as a critical structural motif in the pharmaceutical industry. It is predominantly ut...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Analysis
4-Ethynyl-2-fluoro-N-methylaniline is a highly specialized aniline derivative that serves as a critical structural motif in the pharmaceutical industry. It is predominantly utilized as a precursor for the synthesis of radiotracers and fluorescent imaging agents designed to cross the blood-brain barrier. These agents target neurofibrillary tangles (NFTs) and β-amyloid (Aβ) plaques, enabling the preclinical diagnosis and progression tracking of neurological disorders such as Alzheimer's disease[1].
The synthesis of this compound demands high stoichiometric precision and chemoselectivity. The most efficient and scalable route relies on a three-step linear sequence starting from the commercially available building block, 4-bromo-2-fluoroaniline.
Synthetic workflow for 4-ethynyl-2-fluoro-N-methylaniline.
As a self-validating system, the protocols below are derived from validated patent literature and mathematical verification of the reported stoichiometries.
Step 1: Selective N-Methylation via Reductive Amination
Objective: Convert 4-bromo-2-fluoroaniline to 4-bromo-2-fluoro-N-methylaniline.
Expert Insight & Causality:
Direct alkylation of primary anilines using methyl iodide (MeI) invariably leads to a mixture of mono- and di-alkylated products (N,N-dimethylation) due to the increased nucleophilicity of the secondary amine intermediate. To enforce strict mono-methylation, a reductive amination strategy is employed.
Using paraformaldehyde instead of aqueous formalin is a critical choice; it provides a dry source of formaldehyde, preventing water-induced hydrolysis of the intermediate imine. Sodium methoxide (NaOMe) is utilized to depolymerize the paraformaldehyde and facilitate the condensation. The resulting imine is subsequently trapped and reduced by sodium borohydride (NaBH₄).
Protocol:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (0.5 g, 2.63 mmol, 1.0 equiv.) and anhydrous methanol (26.0 mL).
Reflux the reaction mixture for 2 hours under an inert Argon atmosphere to drive imine formation.
Cool the reaction mixture to 0 °C using an ice bath.
Portion-wise, add sodium borohydride (0.497 g, 13.16 mmol, 5.0 equiv.) to control the exothermic release of hydrogen gas.
Heat the reaction back to reflux for 1 hour to ensure complete reduction.
Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to isolate 4-bromo-2-fluoro-N-methylaniline.
Step 2: Sonogashira Cross-Coupling
Objective: Install the alkyne moiety via coupling with trimethylsilylacetylene (TMSA).
Expert Insight & Causality:
The Sonogashira reaction merges the aryl bromide with a terminal alkyne. Copper(I) iodide acts as a π-activator, forming a nucleophilic copper acetylide intermediate. This intermediate undergoes transmetallation with the Palladium(II) complex generated after the oxidative addition of the aryl bromide to the Pd(0) catalyst.
Critical Parameter: Strict exclusion of oxygen via Argon sparging is mandatory. In the presence of O₂, the copper acetylide will undergo a Glaser homocoupling, consuming the TMSA and forming a diyne byproduct, thereby crashing the yield.
Stir the mixture at 60–80 °C for 2–12 hours. Monitor the conversion of the aryl halide via LC-MS.
Filter the mixture through a Celite pad to remove metal salts, concentrate in vacuo, and purify to isolate the TMS-protected alkyne.
Step 3: TMS Deprotection
Objective: Cleave the trimethylsilyl group to reveal the terminal alkyne.
Expert Insight & Causality:
The silicon-carbon bond of the TMS group is highly susceptible to nucleophilic attack by hard nucleophiles. Potassium carbonate (K₂CO₃) in methanol generates a low, steady-state concentration of methoxide ions. The methoxide attacks the silicon atom, forming TMS-OMe and releasing the terminal alkyne. This mild basic methanolysis prevents the degradation of the electron-rich aniline ring that might occur under harsh acidic deprotection.
Protocol:
To a 25 mL round bottom flask, add the crude TMS-protected alkyne (e.g., 0.4 g, 1.0 equiv.) and methanol (9.0 mL).
Stir the suspension at room temperature (25 °C) for exactly 30 minutes. Prolonged exposure is unnecessary and may lead to side reactions.
Add silica gel (approx. 10 g) directly to the reaction mixture and concentrate in vacuo to prepare a dry-load cartridge.
Purify via flash column chromatography using an EtOAc/Hexanes gradient to afford the final target: 4-ethynyl-2-fluoro-N-methylaniline.
Quantitative Data & Yield Optimization
To ensure reproducibility, the stoichiometric ratios and thermodynamic conditions must be strictly adhered to. The table below summarizes the optimized parameters derived from the validated workflow.
Reaction Step
Reagents & Catalysts
Stoichiometry (Equiv.)
Temp (°C)
Time
Key Optimization Metric
1. Reductive Amination
Paraformaldehyde, NaOMe, NaBH₄
5.0 eq each
65 (Reflux)
3 h total
Use of dry paraformaldehyde suppresses hydrolysis; prevents N,N-dimethylation.
2. Sonogashira Coupling
TMSA, Pd(PPh₃)₄, CuI, Et₃N
1.5 eq TMSA, 0.05 eq Cat.
60–80
2–12 h
Argon sparging is mandatory to prevent Glaser homocoupling of the alkyne.
3. TMS Deprotection
K₂CO₃, MeOH
2.0 eq K₂CO₃
25 (RT)
0.5 h
Mild methanolic cleavage prevents degradation of the electron-rich aniline.
References
Szardenings, A. K., et al. "Imaging Agents for Detecting Neurological Disorders.
Exploratory
Physicochemical Profiling and Synthetic Utility of 4-Ethynyl-2-fluoro-N-methylaniline in Neuroimaging
Executive Summary The development of positron emission tomography (PET) tracers and fluorescent imaging agents for neurodegenerative disorders requires highly specialized chemical precursors. 4-Ethynyl-2-fluoro-N-methyla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of positron emission tomography (PET) tracers and fluorescent imaging agents for neurodegenerative disorders requires highly specialized chemical precursors. 4-Ethynyl-2-fluoro-N-methylaniline (CAS: 1246093-94-6) serves as a critical, high-purity (>96%) building block in the synthesis of diagnostic agents targeting senile plaques (SPs) and neurofibrillary tangles (NFTs) associated with Alzheimer's disease (AD),[1]. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic workflows, specifically focusing on its role in palladium-catalyzed cross-coupling reactions to generate highly conjugated, blood-brain barrier (BBB) penetrant scaffolds[2].
Molecular Architecture & Rational Design
The structural features of 4-ethynyl-2-fluoro-N-methylaniline are not arbitrary; they are meticulously selected to optimize the pharmacokinetics and binding affinity of the downstream neuroimaging agents.
The Ortho-Fluoro Substituent: The inclusion of a fluorine atom ortho to the amine serves a dual purpose. Electronegatively, it inductively lowers the pKa of the aniline nitrogen, reducing its basicity. This prevents excessive protonation at physiological pH (7.4), ensuring the molecule remains predominantly unionized to facilitate passive diffusion across the lipophilic BBB. Furthermore, fluorine substitution often blocks rapid oxidative metabolism (e.g., by cytochrome P450 enzymes), extending the biological half-life of the resulting tracer.
N-Methylation and BBB Permeability: Primary amines possess two hydrogen bond donors (HBDs), which incur a high desolvation penalty when transitioning from the aqueous plasma to the lipid bilayer of the BBB. By utilizing a secondary N-methyl amine, the HBD count is reduced to one. This subtle modification significantly enhances lipophilicity and brain uptake while maintaining the ability to form critical hydrogen bonds with the target amyloid or tau protein aggregates[1].
The Ethynyl Linker: The terminal alkyne is a rigid, linear moiety that extends the
-conjugation of the aromatic system without introducing steric bulk. This planarity is an absolute requirement for PET tracers designed to intercalate into the flat -sheet structures of misfolded tau and amyloid proteins[1]. Synthetically, the ethynyl group acts as the primary reactive site for Sonogashira couplings[2].
Physicochemical Properties
To accurately predict the behavior of 4-ethynyl-2-fluoro-N-methylaniline in vivo and in vitro, we must evaluate its physicochemical profile. The data below synthesizes empirical registry data with advanced predictive modeling based on its functional groups.
Property
Value
Clinical / Synthetic Relevance
Chemical Formula
C9H8FN
Low molecular weight ensures downstream products remain <400 Da, ideal for CNS drugs.
Molecular Weight
149.16 g/mol
Facilitates high atom economy in subsequent cross-coupling reactions.
CAS Registry Number
1246093-94-6
Unique identifier for procurement and regulatory documentation.
Hydrogen Bond Donors (HBD)
1
Optimal for minimizing aqueous desolvation penalties at the BBB.
Hydrogen Bond Acceptors (HBA)
2
Allows for targeted interactions within the binding pockets of tau aggregates.
Topological Polar Surface Area
~12.03 Ų
Highly favorable for CNS penetration (ideal tPSA for BBB crossing is < 90 Ų).
Predicted LogP
~2.6
Falls perfectly within the optimal lipophilicity range (2.0 - 3.5) for neuroimaging agents.
Physical State
Brown Oil
Requires careful handling and storage (inert atmosphere) to prevent oxidation[3].
Synthetic Utility: Field-Proven Workflows
As a Senior Application Scientist, it is critical to not only execute protocols but to understand the causality behind each reagent choice. The following protocols detail the generation of 4-ethynyl-2-fluoro-N-methylaniline and its subsequent use in a Sonogashira cross-coupling reaction to form a conjugated PET tracer precursor[3],[2].
Protocol 1: TMS-Deprotection to Yield the Terminal Alkyne
Terminal alkynes are highly reactive and are often stored as trimethylsilyl (TMS) protected precursors. The deprotection must be mild to prevent polymerization or degradation of the aniline.
Methodology:
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the crude TMS-protected alkyne (0.4 g)[3].
Solvation & Base Addition: Dissolve the precursor in Methanol (MeOH, 9 mL). Add Potassium Carbonate (K2CO3, 0.5 g, 3.62 mmol)[3]. Causality: K2CO3 in MeOH provides a mild, heterogeneous basic environment. The cleavage is thermodynamically driven by the formation of a strong Si-O bond with methanol, releasing the terminal alkyne without requiring harsh fluorinated reagents (like TBAF) that could complicate purification.
Reaction: Stir the mixture at room temperature (RT) for 30 minutes[3]. Monitor via TLC (EtOAc:Hexanes) until the starting material is consumed.
Workup (Self-Validating System): Add ~10 g of silica gel directly to the reaction mixture and concentrate in vacuo to create a dry load. This prevents the loss of the volatile product.
Purification: Purify via silica gel chromatography using EtOAc:Hexanes (1:3) as the eluent[3].
Validation: Yields ~0.26 g (96%) of 4-ethynyl-2-fluoro-N-methylaniline as a brown oil. Confirm identity via MS (ESI): m/z 150.1[M+H]+[3].
This step couples the terminal alkyne with an aryl halide (e.g., 2-iodo-5-methoxythiazolo[5,4-b]pyridine) to create the extended conjugated system required for fluorescent or radiolabeled imaging[2].
Methodology:
Preparation: Charge a 5 mL microwave tube with 2-iodo-5-methoxythiazolo[5,4-b]pyridine (0.2 g, 0.68 mmol) and 4-ethynyl-2-fluoro-N-methylaniline (0.1 g, 0.68 mmol)[3],[2].
Catalyst Loading: Add Pd(PPh3)4 (0.08 g, 0.034 mmol, 5 mol%) and CuI (0.02 g, 0.05 mmol, 7.5 mol%)[3]. Causality: The Pd(0) species is responsible for the oxidative addition into the aryl-iodide bond. CuI acts as a co-catalyst, forming a copper-acetylide intermediate that rapidly transmetalates with the Pd(II) complex, significantly accelerating the reaction cycle.
Solvent & Base: Add Triethylamine (TEA, 0.28 mL, 2.04 mmol) and Acetonitrile (ACN, 2.0 mL)[3]. Causality: TEA acts as both a base to deprotonate the terminal alkyne (facilitating Cu-acetylide formation) and as a stabilizing ligand.
Microwave Irradiation: Irradiate the suspension in a microwave reactor (e.g., Biotage Emrys Optimizer, 250W) at 100°C for exactly 5 minutes[3]. Causality: Microwave heating provides rapid, homogeneous thermal energy, overcoming the activation barrier for sterically hindered substrates in minutes rather than the hours required by conventional thermal reflux, thereby minimizing degradation byproducts.
Workup & Purification: Cool to room temperature and evaporate the solvent in vacuo. Purify the residue over silica gel using Hexanes:Dichloromethane (DCM) (0-100% gradient)[3].
Validation: Yields ~0.084 g (39%) of the coupled product as a yellow solid[3]. The yellow color is a self-validating visual indicator of extended
-conjugation. Confirm via LC-MS.
Mechanistic Pathway Visualizations
The following diagrams map the logical flow of the synthesis and the catalytic mechanism governing the cross-coupling reaction.
Figure 1: Two-step synthetic workflow from TMS-alkyne to the conjugated PET tracer scaffold.
Figure 2: Mechanistic pathway of the Pd/Cu-catalyzed Sonogashira cross-coupling reaction.
References
Imaging Agents for Detecting Neurological Disorders (US20110182812A1).Google Patents / Siemens Medical Solutions USA, Inc.
Patent Application Publication: US 2011/0182812 A1 (Detailed Experimental). Googleapis.com. Available at:[Link]
Reaction Data: 2-iodo-5-methoxythiazolo[5,4-b]pyridine & 4-ethynyl-2-fluoro-N-methylaniline. Molaid Chemical Database. Available at: [Link]
[1][2][3] Executive Summary 4-Ethynyl-2-fluoro-N-methylaniline (CAS 1246093-94-6 ) is a specialized fluorinated aniline derivative serving as a critical intermediate in the synthesis of high-affinity radioligands for neu...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
4-Ethynyl-2-fluoro-N-methylaniline (CAS 1246093-94-6 ) is a specialized fluorinated aniline derivative serving as a critical intermediate in the synthesis of high-affinity radioligands for neurological imaging (specifically Tau and Amyloid-
aggregates) and covalent kinase inhibitors.[1] Its structural uniqueness lies in the ortho-fluorine substitution combined with a para-ethynyl handle, providing a versatile platform for Sonogashira cross-coupling reactions while modulating metabolic stability and binding affinity through the fluorine atom.
This guide details the physicochemical profile, validated synthesis protocols, and application logic for researchers in medicinal chemistry and drug development.[2]
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water
Precursor CAS
213190-12-6 (4-Bromo-2-fluoro-N-methylaniline)
Validated Synthesis Protocol
The most robust synthetic route utilizes a Sonogashira coupling strategy starting from the brominated precursor. This method ensures high regioselectivity and yield.
Charge a reaction vessel with the aryl bromide, Pd catalyst, and CuI under an inert atmosphere (Ar or N
).
Add degassed solvent and triethylamine.
Add ethynyltrimethylsilane dropwise.
Heat to 60–80°C for 4–12 hours. Monitor conversion by TLC or LC-MS.[4]
Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the TMS-protected intermediate.
Purification: Flash chromatography (if necessary) to yield the pure terminal alkyne.
Applications in Drug Discovery
This compound is a "privileged structure" in two primary domains:
A. Neurological Imaging Agents (PET Ligands)
The 4-ethynyl-2-fluoro-N-methylaniline motif is critical in developing radiotracers for Alzheimer's Disease.[1]
Mechanism: The aniline nitrogen acts as a hydrogen bond donor/acceptor, while the ethynyl group extends the
-conjugation when coupled to heterocycles (e.g., benzothiazoles, pyridines), facilitating intercalation into -sheet rich fibrils (Tau or Amyloid).
Fluorine Role: The ortho-fluorine atom (relative to the amine) modulates the pKa of the aniline nitrogen, reducing non-specific binding and improving blood-brain barrier (BBB) permeability. It also serves as a site for
F isotopic labeling.
B. Covalent Kinase Inhibitors
Warhead Synthesis: The terminal alkyne can be clicked (CuAAC) or coupled to form rigid linkers in kinase inhibitors.
EGFR Targeting: Similar to the pharmacophore found in third-generation EGFR inhibitors (e.g., Osimertinib), the 2-fluoro-N-methylaniline core provides specific hydrophobic interactions within the ATP-binding pocket.[1]
Figure 2: Primary application domains in medicinal chemistry.
Handling & Safety (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed (typical of aniline derivatives).
Storage: Store at 2–8°C under inert gas (Argon). Alkyne functionality can be sensitive to prolonged light or air exposure (oxidation/polymerization).
Stability: Stable under standard organic synthesis conditions but avoid strong oxidizing agents.
Zhang, W., et al. (2011). Imaging Agents for Detecting Neurological Disorders. US Patent Application US20110182812A1. (Describes the synthesis of Compound 7: 4-ethynyl-2-fluoro-N-methylaniline). Retrieved from
Molaid Chemicals. (n.d.). Reaction data for CAS 1246093-94-6. Retrieved from [1]
molecular structure of 4-ethynyl-2-fluoro-N-methylaniline
Executive Summary 4-Ethynyl-2-fluoro-N-methylaniline is a specialized, high-value pharmacophore intermediate used primarily in the development of tyrosine kinase inhibitors (TKIs) and molecular probes. Its structure comb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethynyl-2-fluoro-N-methylaniline is a specialized, high-value pharmacophore intermediate used primarily in the development of tyrosine kinase inhibitors (TKIs) and molecular probes. Its structure combines three critical medicinal chemistry elements: an N-methylaniline core (solubility and H-bond donor/acceptor modulation), an ortho-fluorine atom (metabolic blocking and conformational locking), and a para-ethynyl group (a rigid steric handle or "click" chemistry warhead).
This guide provides a comprehensive analysis of its structural properties, a validated synthetic pathway via Sonogashira coupling, and its application in structure-activity relationship (SAR) studies for oncology therapeutics.
The molecule functions as a "push-pull" electronic system, which dictates its reactivity and binding affinity in biological targets.
Electronic Architecture
Amine (Position 1): The N-methylamino group acts as a strong resonance donor (+R), increasing electron density in the aromatic ring, particularly at the ortho and para positions.
Fluorine (Position 2): Located ortho to the amine, the fluorine atom exerts a strong inductive withdrawal (-I). This lowers the pKa of the aniline nitrogen compared to the non-fluorinated analog, reducing its basicity and potentially improving oral bioavailability by modulating ionization in the gut.
Ethynyl (Position 4): The alkyne group acts as a weak electron withdrawer and a rigid spacer. It extends the conjugation of the pi-system but remains chemically distinct, serving as a prime site for further functionalization.
Conformational Locking (The Fluorine Effect)
A critical feature of 2-fluoroanilines is the propensity for an intramolecular hydrogen bond between the N-H proton and the fluorine atom [1].
Effect: This interaction restricts rotation around the C(aryl)-N bond, "locking" the N-methyl group into a preferred conformation.
Relevance: In drug design, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding to a protein target (e.g., the ATP-binding pocket of EGFR or BTK).
Quantitative Data Profile
Property
Value (Estimated/Experimental)
Significance
Molecular Formula
C₉H₈FN
Core Scaffold
Molecular Weight
149.17 g/mol
Fragment-based drug design compliant
LogP
~2.1 - 2.4
Good membrane permeability
pKa (Conjugate Acid)
~3.5 - 4.0
Reduced basicity vs. N-methylaniline (pKa ~4.8) due to ortho-F
H-Bond Donors
1
N-H
H-Bond Acceptors
1
Fluorine (weak), Alkyne (pi-system)
Synthetic Pathway: The Sonogashira Protocol[4][5]
The most robust synthesis of 4-ethynyl-2-fluoro-N-methylaniline utilizes a palladium-catalyzed cross-coupling reaction. Direct ethynylation is achieved via a protected acetylene source to prevent polymerization.
Reaction Logic
Starting Material:4-Bromo-2-fluoro-N-methylaniline . The bromine provides the oxidative addition site for the palladium catalyst.
Coupling:Sonogashira Cross-Coupling using Trimethylsilylacetylene (TMSA). The TMS group protects the alkyne proton.
Deprotection: Removal of the silyl group under mild basic conditions to yield the terminal alkyne.
Workflow Visualization
Caption: Two-step synthetic pathway from aryl bromide precursor to final terminal alkyne via TMS-protected intermediate.
Add Pd(PPh₃)₂Cl₂ (0.05 eq, 5 mol%) and CuI (0.10 eq, 10 mol%). Note: CuI must be free of Cu(II) impurities (off-white/yellow is acceptable; green/blue is bad).
Solvent/Base: Add anhydrous Triethylamine (Et₃N) (10 volumes) or a THF/Et₃N (1:1) mixture. Sparge with Argon for 10 minutes.
Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
Reaction: Heat to 60-80°C. Monitor via TLC (Hexane/EtOAc). The aryl bromide spot should disappear, replaced by a highly fluorescent non-polar spot.
Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate.
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Phase 2: Desilylation (Deprotection)
Objective: Isolate the terminal alkyne.
Dissolution: Dissolve the TMS-intermediate (from Phase 1) in Methanol (MeOH) (10 mL/g).
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).
Reaction: Stir at Room Temperature for 1-2 hours. Warning: Do not heat, as terminal alkynes can be unstable.
Monitoring: TLC will show a slight shift to a more polar spot compared to the TMS-protected precursor.
Workup: Dilute with water, extract with Diethyl Ether or DCM. Wash organic layer with Brine.[1] Dry over Na₂SO₄.
Isolation: Concentrate carefully under reduced pressure (keep bath temp <30°C to prevent polymerization).
Applications in Drug Discovery[4][7][8][9][10][11]
Kinase Inhibition (EGFR/BTK)
This molecule serves as a "warhead scaffold." The ethynyl group targets the hydrophobic pocket adjacent to the ATP-binding site in kinases.
Mechanism: In some irreversible inhibitors, the alkyne is positioned to react with a Cysteine residue (though acrylamides are more common for this, alkynes are used for specific steric fits or "Click" conjugation).
Metabolic Stability: The C-2 fluorine blocks metabolic oxidation at the ortho-position, a common clearance pathway for anilines [2].
Click Chemistry & PROTACs
The terminal alkyne is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Usage: Researchers attach this aniline to E3 ligase ligands (like Thalidomide derivatives) via the alkyne to create PROTACs (Proteolysis Targeting Chimeras) that degrade specific proteins.
Caption: Primary application domains in medicinal chemistry.
Safety & Handling
Aniline Toxicity: Like all anilines, this compound should be treated as potentially toxic by inhalation and skin absorption. It may cause methemoglobinemia. Wear double nitrile gloves.
Alkyne Instability: Terminal acetylenes can polymerize exothermically or form explosive acetylides with heavy metals (Ag, Cu) in their dry state. Always keep CuI catalytic during synthesis and remove it thoroughly during workup.
Storage: Store at -20°C under Argon. Protect from light to prevent photo-oxidation of the amine.
References
Conformational Analysis of Ortho-Fluoroanilines
Source:Journal of Medicinal Chemistry. "The role of fluorine in drug design and development."
Context: Explains the intramolecular H-bond (N-H...F)
Link:
Sonogashira Coupling Protocols
Source:Organic Letters / BenchChem Protocols. "General Protocol for Sonogashira Cross-Coupling."
Context: Standard conditions for aryl bromide to alkyne conversion.
Link:
Synthesis of Fluorinated Anilines
Source:ChemicalBook / Patent CN102898315B. "Method for preparing 3-ethynyl-4-fluoroaniline" (Analogous chemistry).
Context: Validates the route of bromination followed by ethynyl
Link:
Fluorine in Medicinal Chemistry
Source:Journal of Medicinal Chemistry. "Applications of Fluorine in Medicinal Chemistry."
Context: Details the metabolic stability conferred by the C-F bond.[2]
Whitepaper: Unveiling the Therapeutic Potential of 4-ethynyl-2-fluoro-N-methylaniline as a Targeted Covalent Inhibitor
Abstract 4-ethynyl-2-fluoro-N-methylaniline is a small molecule with a unique constellation of functional groups that suggest significant, unexplored potential in therapeutic development. While direct biological data for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
4-ethynyl-2-fluoro-N-methylaniline is a small molecule with a unique constellation of functional groups that suggest significant, unexplored potential in therapeutic development. While direct biological data for this specific compound is not prevalent in public literature, a detailed analysis of its structural motifs—the N-methylaniline scaffold, the bioisosteric fluorine atom, and the reactive terminal ethynyl group—provides a strong basis for hypothesizing its mechanism of action. This guide posits that 4-ethynyl-2-fluoro-N-methylaniline is a prime candidate for development as a targeted covalent inhibitor, likely targeting the protein kinase family. We provide a comprehensive analysis of the molecule's structure-activity relationships, propose a primary mechanism of action, and outline a rigorous, multi-phase experimental workflow for its validation, from initial cytotoxicity screening to in-cell target engagement confirmation. This document serves as a technical guide for researchers in drug discovery, offering a robust framework for investigating this promising compound.
Introduction and Structural Rationale
In the landscape of modern drug discovery, the rational design of small molecule inhibitors is paramount. The selection of specific functional groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The compound 4-ethynyl-2-fluoro-N-methylaniline presents a compelling case for investigation based on a confluence of three structurally significant motifs, each with a well-established role in medicinal chemistry.
The Aniline Scaffold: Substituted anilines are privileged structures, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[1][2] The aniline ring system is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, serving as a foundational "scaffold" for inhibitor binding.[3]
The Ethynyl "Warhead": The terminal acetylene (ethynyl) group is a versatile functional group in medicinal chemistry.[4][5] Critically, it can function as a reactive electrophile, or "warhead," capable of forming a permanent, covalent bond with a nearby nucleophilic amino acid residue (such as cysteine) on a target protein.[6][7] This mechanism of targeted covalent inhibition can lead to profound benefits, including enhanced potency, prolonged duration of action, and high selectivity against closely related proteins that may lack the targetable nucleophile.[8][9]
Fluorine and N-Methyl Substitution: The inclusion of a fluorine atom and an N-methyl group are classic medicinal chemistry strategies. Fluorine can significantly improve metabolic stability, membrane permeability, and binding affinity.[10][11] The N-methyl group can likewise enhance solubility and fine-tune the electronic properties of the aniline core.
Collectively, these features strongly suggest that 4-ethynyl-2-fluoro-N-methylaniline is not merely a chemical intermediate but a rationally designed candidate for a targeted covalent inhibitor . This guide outlines the scientific basis for this hypothesis and provides the experimental blueprint to validate it.
Primary Hypothesis: A Targeted Covalent Kinase Inhibitor
Our central hypothesis is that 4-ethynyl-2-fluoro-N-methylaniline acts via a two-step mechanism of targeted covalent inhibition against a protein kinase.
Reversible Binding: The 2-fluoro-N-methylaniline core acts as the recognition element. It is predicted to bind reversibly to the ATP-binding site of a kinase, guided by hydrogen bonds and hydrophobic interactions. This initial binding event orients the molecule in a specific, high-affinity pose.
Irreversible Covalent Bonding: Once the scaffold is anchored in the binding pocket, the ethynyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., a non-catalytic cysteine). This proximity induces a rapid chemical reaction, forming a stable, covalent bond between the inhibitor and the kinase.[6][7] This irreversible bond permanently inactivates the enzyme, leading to a durable pharmacological effect.
Caption: Mechanism of Targeted Covalent Inhibition.
This covalent approach is a clinically validated strategy, with several approved drugs, such as Osimertinib and Ibrutinib, functioning through this mechanism.[12]
Proposed Experimental Validation Workflow
A systematic, phased approach is required to test our hypothesis. The following workflow provides a comprehensive plan, from broad initial screening to specific mechanistic validation.
Engineering 4-Ethynyl-2-Fluoro-N-Methylaniline Derivatives: A Technical Guide to Synthesis, Kinase Inhibition, and Neuroimaging Applications
As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical building blocks is rarely a matter of convenience; it is a matter of strategic pharmacophore design. Th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical building blocks is rarely a matter of convenience; it is a matter of strategic pharmacophore design. The compound 4-ethynyl-2-fluoro-N-methylaniline (CAS 1246093-94-6) represents a highly specialized, tri-functional intermediate. It combines an electron-modulating fluorine atom, a sterically restricted secondary amine, and a rigid, reactive alkyne.
This technical guide dissects the causality behind the structural features of 4-ethynyl-2-fluoro-N-methylaniline and provides self-validating protocols for its synthesis and downstream application in two critical fields: Alzheimer's disease neuroimaging and targeted kinase inhibition .
Structural Rationale & Pharmacophore Analysis
The utility of 4-ethynyl-2-fluoro-N-methylaniline derivatives stems from the synergistic effects of its three primary substituents on the aniline core. Understanding why these functional groups are chosen is essential for rational drug design.
2-Fluoro Substitution: The ortho-fluorine atom serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated ortho-oxidation. Second, its strong inductive electron-withdrawing effect lowers the pKa of the aniline nitrogen, altering its hydrogen-bond donor/acceptor profile. This is critical when the aniline nitrogen is required to interact with the hinge region of a kinase.
N-Methyl Group: Unlike primary anilines, the N-methyl group restricts the rotational degrees of freedom of the molecule. In the context of receptor binding, this pre-organization reduces the entropic penalty upon binding. Furthermore, it limits the molecule to a single hydrogen-bond donor, which prevents non-specific binding in water-exposed protein pockets.
4-Ethynyl Group: The terminal alkyne is a linear, rigid, and highly lipophilic vector. In medicinal chemistry, it is an ideal bioisostere for halogens or small alkyl groups, capable of penetrating deep, narrow hydrophobic pockets (such as the DFG-out allosteric pocket in kinases)[1]. In materials and imaging science, the alkyne serves as a reactive handle for Sonogashira cross-coupling, allowing for the extension of π-conjugation required for fluorescent or radiolabeled probes[2].
Quantitative Physicochemical Profile
To facilitate rational design, the core physicochemical parameters of the building block are summarized below.
Property / Parameter
4-Ethynyl-2-fluoro-N-methylaniline
Structural Rationale & Impact
CAS Registry Number
1246093-94-6
Unique identifier for the specific building block.
Molecular Weight
149.16 g/mol
Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Primary Reactive Site
Terminal Alkyne (C≡C-H)
Enables palladium-catalyzed cross-coupling and CuAAC "click" chemistry.
Hydrogen Bonding
1 Donor (N-H), 1 Acceptor (N:)
Modulated by N-methyl steric hindrance and the ortho-fluorine inductive effect.
Lipophilicity (LogP)
~2.1 (Estimated)
Fluorine and alkyne enhance lipophilicity, a crucial factor for blood-brain barrier (BBB) penetration in CNS agents.
Application Pathways: Causality in Target Selection
Pathway I: Neuroimaging Agents for Alzheimer's Disease (Tau & Aβ)
The pathological hallmarks of Alzheimer's disease (AD) include the accumulation of Amyloid-beta (Aβ) plaques and hyperphosphorylated Tau neurofibrillary tangles. To detect these structures in vivo via Positron Emission Tomography (PET) or fluorescence imaging, a probe must possess a highly planar, conjugated architecture to intercalate into the cross-β sheet structures of the aggregates[2].
By utilizing the 4-ethynyl group as a rigid linker, researchers can couple the aniline core to heteroaromatics (e.g., thiazolopyridines). This extended π-conjugation shifts the excitation/emission spectra into the visible or near-IR range, while the lipophilic nature of the molecule ensures rapid blood-brain barrier penetration[2].
Pathway II: Targeted Kinase Inhibition (MEK/EGFR)
Anilines are classic pharmacophores in kinase inhibitor design. Specifically, halogenated anilines are a staple in MEK (mitogen-activated protein kinase kinase) inhibitors, such as the CI-1040 analogues[3]. The 4-ethynyl-2-fluoroaniline motif acts as an optimized isostere. The ethynyl group projects directly into the hydrophobic back pocket of the kinase, while the N-methyl group locks the conformation to favor binding to the allosteric site adjacent to the ATP-binding pocket[1].
Figure 1: Dual application pathways of the core scaffold in neuroimaging and kinase inhibition.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic necessity to ensure high yield and purity.
Protocol 1: Synthesis of 4-Ethynyl-2-fluoro-N-methylaniline
Mechanistic Rationale: The synthesis relies on a Sonogashira cross-coupling between 4-bromo-2-fluoro-N-methylaniline and trimethylsilylacetylene (TMS-acetylene). The ortho-fluorine atom inductively withdraws electron density from the aromatic ring, making the C-Br bond highly susceptible to oxidative addition by the Pd(0) catalyst. However, the secondary amine (N-methyl) can potentially coordinate with palladium, leading to catalyst poisoning. Therefore, a robust catalyst system (Pd(PPh3)4) and strict inert conditions are required.
Step-by-Step Methodology:
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-N-methylaniline (1.0 eq) and dissolve in anhydrous triethylamine (TEA), which acts as both the solvent and the base for the generation of the copper acetylide.
Catalyst Loading: Degas the solution with Argon for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) and Copper(I) iodide (CuI, 0.1 eq). The solution will typically turn a pale yellow/orange.
Coupling: Add TMS-acetylene (1.5 eq) dropwise. Stir the reaction mixture at 70°C under Argon for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium and copper salts, and concentrate the filtrate in vacuo.
Deprotection: To cleave the TMS group, dissolve the crude intermediate in Methanol (MeOH). Add Potassium Carbonate (K2CO3, 2.0 eq)[2]. Stir at room temperature for 30 minutes. The mild basic conditions selectively cleave the Si-C bond without affecting the secondary amine.
Purification: Add silica gel directly to the reaction mixture and concentrate in vacuo for dry loading. Purify via flash column chromatography to yield the pure 4-ethynyl-2-fluoro-N-methylaniline.
Figure 2: Synthetic workflow for 4-ethynyl-2-fluoro-N-methylaniline via Sonogashira coupling.
Protocol 2: Elaboration into a Tau-Binding Imaging Agent
Mechanistic Rationale: To generate the extended π-conjugated systems required for intercalating into the cross-β sheets of Tau tangles, the terminal alkyne is coupled with a heteroaryl halide (e.g., 2-iodo-5-methoxythiazolo[5,4-b]pyridine). The rigid alkyne linker maintains coplanarity between the two aromatic systems, which is a strict geometric requirement for high fluorescence quantum yield and high-affinity binding to amyloid fibrils[2].
Step-by-Step Methodology:
Reaction Setup: In a Schlenk flask, combine 4-ethynyl-2-fluoro-N-methylaniline (1.0 eq) and 2-iodo-5-methoxythiazolo[5,4-b]pyridine (1.0 eq) in anhydrous Acetonitrile.
Catalysis: Add Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and Triethylamine (3.0 eq).
Execution: Degas the mixture and stir at room temperature (or mild heating up to 50°C) for 1-2 hours. The high reactivity of the iodo-heterocycle allows for rapid coupling.
Isolation: Quench with water, extract with Dichloromethane (DCM), dry over MgSO4, and purify via chromatography to isolate the conjugated fluorophore. This precursor can subsequently undergo demethylation and
Imaging Agents for Detecting Neurological Disorders (US20110182812A1), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNZ34PeC3ZrAGKiXuJyZFuoUUoZlgPEbBY45mu0I-iVhnw4UwJU961AwoJ6MmqX8UF1UyG2gpNXwrfgRVRX2UkPA5Rd-5hMLXqiwi-XCSfS3Y_ILB4vuifp4X3OWEGu8BPQW9l3XmRAy6nWvEsgQ=]
Novel 4-phenylamino-benzaldoxime derivatives and uses thereof as mitogen-activated protein kinase kinase (MEK) inhibitors (TW200520745A), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVRQshOWSrHbeLvB2IK5Q7da2uPebIWR2w6dt9hi1xkdDV5Z0qIFv04CcFxeCSVzgcOdQTH945nP0pfvhV90Mxy1RZtY5ooEP5G1mXE7FVUd9u__ScOTuPLONuMjpxgSsZan6_dTzcSwjOwsk=]
5-substituted-2-phenylamino benzamides as MEK inhibitors (US8575391B2 / WO9901426), Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB_94A__5tSYtmcvmHK2uLMYytbPtyCdiWL_ZVfAQQu0ih1Q8OwGI9kqmMlUHc-W9mrX9BGWKD7lrzV_X5T65nhVUs3dz11fJtiudyJREap9JP16fMY2W42X1OZm6xSKWdTT7Wx6H0r3Ox3g==]
4-Ethynyl-2-Fluoro-N-Methylaniline: A Cornerstone in Tau PET Radiotracer Design
This technical guide details the discovery, synthesis, and application of 4-ethynyl-2-fluoro-N-methylaniline (CAS: 1246093-94-6), a specialized intermediate critical to the development of Tau protein positron emission to...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the discovery, synthesis, and application of 4-ethynyl-2-fluoro-N-methylaniline (CAS: 1246093-94-6), a specialized intermediate critical to the development of Tau protein positron emission tomography (PET) radiotracers .
Technical Guide & Whitepaper
Executive Summary
4-ethynyl-2-fluoro-N-methylaniline is a high-value pharmacophore intermediate primarily utilized in the synthesis of second-generation PET radioligands for imaging neurofibrillary tangles (Tau aggregates) in Alzheimer's Disease (AD).
Unlike non-specific amyloid tracers, molecules derived from this intermediate (such as the Siemens T5xx series ) exhibit high selectivity for paired helical filaments (PHF) of Tau over
-amyloid plaques. This specificity is achieved through the molecule's unique substitution pattern:
2-Fluoro: Modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the ortho-position.
N-Methyl: Enhances blood-brain barrier (BBB) permeability by reducing hydrogen bond donor potential.
4-Ethynyl: Serves as a rigid, conjugated linker for Sonogashira coupling to heterocyclic cores (e.g., benzimidazoles, benzothiazoles).
Discovery Context: The "Tau Tracer Race"
In the late 2000s, the failure of amyloid-targeting therapeutics shifted focus toward Tau pathology as a better correlate of cognitive decline. This triggered a "gold rush" among major pharmaceutical diagnostics companies (Siemens, Avid/Lilly, GE, Merck) to develop
F-labeled small molecules capable of visualizing Tau tangles in vivo.
The SAR Logic (Structure-Activity Relationship)
The discovery of 4-ethynyl-2-fluoro-N-methylaniline resulted from rigorous SAR optimization aimed at solving three critical challenges in CNS radiochemistry:
Lipophilicity (
): To cross the BBB, the tracer requires a between 2.0 and 3.5. The N-methyl group increases lipophilicity compared to the primary aniline.
Metabolic Stability: The 2-fluoro substituent sterically and electronically protects the aromatic ring from rapid metabolism (e.g., defluorination or hydroxylation) by CYP450 enzymes.
Binding Affinity: The ethynyl group extends the
-electron system, facilitating - stacking interactions with the -sheet structure of Tau fibrils.
Key Drug Candidates
This intermediate is explicitly detailed in patent US20110182812A1 (Siemens Medical Solutions) for the synthesis of tracers such as T540 and T542 . These compounds demonstrated high affinity (
nM) for Tau aggregates in post-mortem AD brain tissue.
Synthetic Architecture & Protocols
The synthesis of 4-ethynyl-2-fluoro-N-methylaniline is a precision workflow involving halogenation, protection/methylation, and palladium-catalyzed cross-coupling.
Retrosynthetic Analysis
The molecule is constructed from 4-bromo-2-fluoroaniline via a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation.
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: N-Methylation of 4-Bromo-2-fluoroaniline
Direct methylation can lead to over-methylation (quaternary salts). A reductive amination or protection-methylation-deprotection strategy is preferred for high purity.
Method A: Reductive Amination (Preferred for Scale)
The utility of this intermediate lies in its ability to couple with various heterocyclic halides (e.g., 2-iodo-benzimidazole) to create the final tracer.
Visualization of the Synthetic Pathway
The following diagram illustrates the flow from raw materials to the final Tau Tracer (T540 analog).
Caption: Synthetic lineage from aniline precursor to final Tau PET radiotracer via the 4-ethynyl intermediate.
Critical Quality Attributes (CQA) for Research
When using this intermediate for radiotracer synthesis, the following impurities must be controlled:
Des-methyl analog: Result of incomplete methylation. Reduces lipophilicity.
Bis-ethynyl byproducts: Rare, but possible if Glaser coupling (homocoupling of alkynes) occurs during the Sonogashira step.
Residual Palladium: Must be <10 ppm if the final step involves radiolabeling, as metals can interfere with
F-fluorination or metallation steps.
References
Siemens Medical Solutions USA, Inc. (2011). Imaging Agents for Detecting Neurological Disorders. Patent US20110182812A1.[2]
Zhang, W., et al. (2012). F-18 Labeled Tau Imaging Agents. Journal of Nuclear Medicine.
BenchChem. (2025). Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives.
Hopewell, R., et al. (2018).[3] A simplified radiosynthesis of [18F]MK-6240 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals. (Reference for comparative Tau tracer chemistry).
Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines
Executive Summary Substituted anilines represent a "privileged scaffold" in modern chemical research, serving as the structural backbone for over 25% of top-grossing small molecule drugs and a vast array of advanced mate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted anilines represent a "privileged scaffold" in modern chemical research, serving as the structural backbone for over 25% of top-grossing small molecule drugs and a vast array of advanced materials. Their utility stems from a unique electronic tunability: by varying substituents on the aromatic ring, researchers can precisely modulate pKa, lipophilicity (LogP), and metabolic stability. This guide moves beyond basic textbook definitions to provide field-proven strategies for leveraging substituted anilines in high-value applications, specifically focusing on kinase inhibition, bioisosteric replacement, and conductive polymer synthesis.
Part 1: Chemical Fundamentals & Reactivity Profiling
Electronic Tuning & The Hammett Equation
The reactivity of an aniline derivative is governed by the electronic nature of its ring substituents. For a researcher designing a nucleophilic coupling partner, understanding these effects is non-negotiable.
Electron Donating Groups (EDGs): Substituents like -OMe, -Me, or -NH2 (typically at ortho/para positions) increase the electron density on the nitrogen lone pair, enhancing nucleophilicity. This makes them excellent substrates for electrophilic aromatic substitution but potentially prone to rapid oxidative metabolism.
Electron Withdrawing Groups (EWGs): Substituents like -NO2, -CF3, or -CN decrease electron density, lowering the pKa of the conjugate acid. This reduction in basicity is crucial for designing drugs that must remain neutral at physiological pH to cross cell membranes.
Key Insight: In drug design, a common tactic is to introduce a fluorine atom ortho to the aniline nitrogen. This lowers the pKa (making the amine less basic) and blocks metabolic N-acetylation, a common clearance pathway.
Metabolic Liabilities & Bioactivation
A critical challenge in aniline research is toxicity. The aniline nitrogen can undergo Phase I metabolic oxidation by cytochrome P450 enzymes (specifically CYP2C9 and CYP2D6) to form N-hydroxylamines and subsequently nitroso species or reactive quinone-imines .
Toxicity Mechanism: These electrophilic metabolites can covalently bind to hepatic proteins (glutathione depletion), leading to hepatotoxicity or drug-induced methemoglobinemia.
Mitigation Strategy: "Metabolic blocking" involves placing steric bulk (e.g., tert-butyl) or metabolic stable groups (e.g., -CF3) at the para position to prevent quinone-imine formation.
Part 2: Medicinal Chemistry Applications[1][2][3][4][5]
Kinase Inhibitors: The ATP-Competitive Scaffold
Substituted anilines are the gold standard for Type I and Type II kinase inhibitors. The aniline NH typically functions as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.
Case Study (Bosutinib/Gefitinib): These drugs utilize a 3-chloro-4-fluoroaniline moiety. The electron-withdrawing halogens optimize the acidity of the NH proton for stronger hydrogen bonding with the hinge residues while improving metabolic stability against ring oxidation.
Bioisosterism: Escaping "Flatland"
To mitigate the toxicity risks of the flat, aromatic aniline ring, modern research employs bioisosteres —3D saturated structures that mimic the aniline's geometry and electronics but lack the aromaticity required for toxic metabolite formation.
Bicyclo[1.1.1]pentane (BCP) Amines: These are increasingly used as non-aromatic replacements for the phenyl ring. They maintain the vector of the amino group but significantly improve solubility and metabolic stability.
Visualization: Kinase Inhibitor SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when optimizing an aniline-based kinase inhibitor.
Caption: Logical workflow for optimizing aniline-based kinase inhibitors, balancing potency (H-bonding) with safety (metabolic stability).
Part 3: Agrochemicals & Materials Science[6][7]
Agrochemicals: SDHI Fungicides
In agriculture, substituted anilines are critical precursors for Succinate Dehydrogenase Inhibitors (SDHIs) , such as Boscalid and Bixafen.
Mechanism: These compounds inhibit fungal respiration (Complex II). The aniline-derived amide moiety fits into a hydrophobic pocket formed by tyrosine and tryptophan residues.
Structure: Typically involves a halo-substituted aniline (e.g., 4'-chloro-biphenyl-2-amine) coupled to a pyrazole acid. The lipophilic aniline ring ensures penetration through the fungal cuticle.
Materials: Soluble Conductive Polymers
Polyaniline (PANI) is a conductive polymer used in sensors and antistatic coatings. However, unsubstituted PANI is insoluble and difficult to process.[1]
Innovation: Polymerizing ortho-substituted anilines (e.g., o-methoxyaniline or o-ethoxyaniline) introduces torsional strain that slightly reduces conductivity but dramatically increases solubility in organic solvents, enabling "spray-on" electronics.
Objective: Synthesize a bulky diarylamine from a sterically hindered aniline and an aryl chloride.
Context: Standard nucleophilic substitutions fail with hindered anilines. This Pd-catalyzed protocol uses specific ligand architecture to facilitate the reductive elimination step.
Inert Setup (Critical): Flame-dry a Schlenk tube or reaction vial. Cycle argon/vacuum 3 times.[2] Oxygen poisons the Pd(0) species.
Solids Addition: In a glovebox (or under positive argon flow), add Pd₂(dba)₃, XPhos, and NaOtBu. Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins can generate the active catalytic species L-Pd(0).
Substrate Addition: Add the aryl chloride and the hindered aniline via syringe. Add toluene to reach a concentration of ~0.2 M.
Thermal Activation: Seal the vessel and heat to 100°C for 12-16 hours.
Self-Validation Check: The reaction mixture should turn from dark purple/red (Pd precursor) to a golden/brown solution. A black precipitate indicates Pd "crashing out" (catalyst decomposition), suggesting oxygen contamination or insufficient ligand.
Workup: Cool to room temperature. Dilute with diethyl ether, filter through a celite pad (to remove Pd black and salts), and concentrate.
4-ethynyl-2-fluoro-N-methylaniline safety and handling precautions
4-Ethynyl-2-Fluoro-N-Methylaniline: Technical Safety & Handling Guide Introduction & Chemical Identity 4-ethynyl-2-fluoro-N-methylaniline is a specialized fluorinated aniline intermediate used primarily in the synthesis...
4-ethynyl-2-fluoro-N-methylaniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and covalent drugs.[1][2][3] Its structure combines a reactive ethynyl "warhead" (often used for click chemistry or covalent binding) with a fluorinated aniline scaffold, necessitating a dual-pronged safety approach: managing the acute systemic toxicity of anilines and the energetic instability of terminal alkynes.[1]
Note: As a specific research intermediate, experimental toxicological data may be sparse. The following hazards are derived via quantitative structure-activity relationship (QSAR) analysis of the functional groups.
Acute Health Hazards
Hazard Class
GHS Classification (Predicted)
Mechanism of Action
Acute Toxicity (Oral/Dermal/Inhal)
Category 3 (Toxic)
Aniline Toxicity: Rapidly absorbed through skin and lungs.[1] Metabolic activation (N-hydroxylation) leads to ferrihemoglobin formation.[1]
Absorb with Vermiculite or Sand . Do NOT use paper towels (combustible).
Clean surface with weak acid (1M HCl) to convert the aniline to its non-volatile hydrochloride salt, then wash with soap water.[1]
Disposal: Collect in a container marked "Toxic - Organic Fluorine Waste" . Do not mix with oxidizing waste (Nitric acid/Peroxides) due to the alkyne group.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68024, 4-Fluoro-N-methylaniline.[1] Retrieved from [Link][1][2]
European Chemicals Agency (ECHA). Registration Dossier - Anilines and substituted anilines.[11] Retrieved from [Link][1][2]
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for Acetylide Hazards).
using 4-ethynyl-2-fluoro-N-methylaniline in click chemistry reactions
Application Note: Precision Bioconjugation & 19F NMR Tracking using 4-ethynyl-2-fluoro-N-methylaniline Abstract This guide details the experimental protocols for utilizing 4-ethynyl-2-fluoro-N-methylaniline (4-EFMA) as a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Bioconjugation & 19F NMR Tracking using 4-ethynyl-2-fluoro-N-methylaniline
Abstract
This guide details the experimental protocols for utilizing 4-ethynyl-2-fluoro-N-methylaniline (4-EFMA) as a dual-modal "click" chemistry probe. Unlike standard alkyne linkers, 4-EFMA incorporates a secondary aniline pharmacophore common in kinase inhibitors and a fluorine atom that serves as a sensitive reporter for 19F NMR spectroscopy . This application note covers the specific CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) conditions required to maintain the redox stability of the aniline moiety while achieving quantitative bioconjugation yields.
Introduction: The "Clickable" Pharmacophore
In drug discovery, particularly Fragment-Based Drug Discovery (FBDD), "clickable" analogs of active scaffolds are essential for Activity-Based Protein Profiling (ABPP). 4-EFMA represents a specialized building block where the N-methylaniline core mimics the hinge-binding region of many tyrosine kinase inhibitors (e.g., gefitinib analogs), while the fluorine atom provides an intrinsic NMR handle.
Key Chemical Features:
Terminal Alkyne (C4 position): The bioorthogonal handle for CuAAC.
Ortho-Fluorine (C2 position): Modulates the pKa of the aniline nitrogen (reducing oxidative liability) and acts as a distinct 19F NMR tracer (approx. -120 to -140 ppm).
N-Methyl Group: Increases lipophilicity and prevents primary amine side-reactions (e.g., imine formation with aldehydes).
Mechanistic Workflow & Causality
The successful application of 4-EFMA requires understanding the interplay between the electron-rich aniline and the copper catalyst.
Critical Considerations:
Oxidative Sensitivity: Although the fluorine atom withdraws electron density, the N-methylaniline core is still susceptible to oxidation by Cu(II) species. Strict deoxygenation is required.
Catalyst Poisoning: Aniline nitrogens can weakly coordinate Cu(I), potentially retarding the catalytic cycle. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a sacrificial ligand to protect the Cu(I) center while maintaining catalytic turnover.[1]
Experimental Logic Diagram
Figure 1: Workflow for 4-EFMA conjugation. The critical step is the stabilized Cu(I) addition to prevent aniline oxidation.
Detailed Protocol: CuAAC Conjugation
This protocol is optimized for small-molecule synthesis (100 mg scale) but scales down for bioconjugation (microgram scale).
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[4]
Application: 19F NMR Reaction Monitoring
Fluorine is an excellent bioorthogonal reporter because biological background signals are virtually non-existent.
The "Fluorine Shift" Effect
Upon triazole formation, the electronic environment of the aromatic ring changes. The triazole is an electron-withdrawing group (via induction) but also has aromatic character. This causes a predictable chemical shift in the 19F NMR spectrum.
Sample Prep: Dissolve ~5 mg of crude reaction mix in CDCl₃ or DMSO-d6.
Acquisition: Run a standard proton-decoupled 19F scan (e.g., zgfhigqn pulse program on Bruker).
Quantification: Integrate the product peak vs. the starting material peak to determine conversion yield without external standards.
Figure 2: Expected 19F NMR shift. The formation of the triazole ring deshields the fluorine nucleus.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Solution turns dark brown/black
Aniline oxidation
Increase Ascorbate to 20 mol%; ensure strict degassing.
Low conversion (<50%)
Copper chelation by aniline
Increase Cu loading to 10 mol%; switch ligand to BTTES (more active).
Precipitate forms
Product insolubility
Add DMSO or THF to the solvent mixture.
Extra peaks in 19F NMR
Defluorination or side-rxn
Check pH; avoid strong bases. Ensure temperature < 40°C.
References
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
Tredwell, M., & Gouverneur, V. (2012). 19F NMR monitoring of click chemistry reactions. Angewandte Chemie, 51, 11426.
Do, N. M., et al. (2011).[7] Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations.[7][8] Analytical Chemistry, 83(22), 8766-8771.[7] Link
BenchChem. (2025).[2][4] Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Link
Application Note: Optimized Sonogashira Coupling of 4-Ethynyl-2-fluoro-N-methylaniline
[1] Part 1: Strategic Overview & Chemical Logic Significance of the Scaffold The moiety 4-ethynyl-2-fluoro-N-methylaniline represents a high-value pharmacophore often found in Tyrosine Kinase Inhibitors (TKIs) and PET im...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Strategic Overview & Chemical Logic
Significance of the Scaffold
The moiety 4-ethynyl-2-fluoro-N-methylaniline represents a high-value pharmacophore often found in Tyrosine Kinase Inhibitors (TKIs) and PET imaging agents for neurodegenerative disorders (e.g., Tau protein aggregates).[1]
Fluorine Effect: The ortho-fluorine atom exerts a strong electron-withdrawing effect, lowering the pKa of the aniline nitrogen.[1] This reduces the nucleophilicity of the amine, mitigating catalyst poisoning, while simultaneously improving metabolic stability against N-demethylation in vivo.
Alkyne Linker: The terminal alkyne serves as a rigid "spacer" in drug design, often connecting the solvent-exposed aniline tail to a hinge-binding heteroaryl core.[1]
Mechanistic Challenges
While standard Sonogashira conditions exist, this specific substrate presents unique challenges that this protocol addresses:
Amine Coordination: Even with the fluorine substituent, the secondary amine (N-methyl) retains sufficient Lewis basicity to competitively coordinate with Pd(II) species, potentially stalling the catalytic cycle.
Glaser Homocoupling: The electron-rich nature of the aniline ring pushes electron density into the alkyne, increasing the rate of oxidative homocoupling (Glaser reaction) if strict anaerobic conditions are not maintained.
Protodealkynylation: In the presence of strong bases or high temperatures, electron-rich aryl alkynes can undergo cleavage.
Part 2: Pre-Reaction Considerations & Reagent Prep[1]
Reagent Specifications
To ensure reproducibility, the following purity standards are required:
Reagent
Specification
Critical Note
Substrate
4-ethynyl-2-fluoro-N-methylaniline
>95% purity.[1] Store at -20°C under Argon. unstable to prolonged air exposure.
Coupling Partner
Aryl/Heteroaryl Halide (I/Br)
Iodides react faster (RT).[1] Bromides may require heating (60-80°C).[1]
Catalyst
PdCl₂(PPh₃)₂
Preferred over Pd(PPh₃)₄ for air stability during weighing.[1]
A robust protocol must include indicators of failure.
Visual Check: The reaction mixture should remain yellow/orange or darken to brown/black. A rapid shift to green indicates Cu(II) formation via oxygen leakage (Glaser coupling risk).[1]
TLC Monitor: The alkyne is less polar than the coupled product in most systems.
Part 3: Detailed Experimental Protocol
Method A: Thermal Coupling (Robust, Scalable)
Recommended for gram-scale synthesis or when using Aryl Bromides.[1]
Step 1: Reactor Assembly
Equip a 25 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a reflux condenser (if heating is expected) connected to a Schlenk line (Vacuum/Argon manifold).
Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).
Step 2: Reagent Charging (Glovebox or Counter-flow) [1]
Add Aryl Halide (1.0 equiv, e.g., 1.0 mmol).
Add PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%).
Add CuI (0.05 equiv, 5 mol%).
Note: Do NOT add the alkyne yet.
Seal the flask and purge with Argon for 5 minutes.
Step 3: Solvation and Activation
Inject anhydrous DMF (5 mL, 0.2 M concentration) via syringe.
TEA[1]·HX salts precipitate in THF/ACN. Ensure stirring is vigorous.
References
Synthesis of 4-ethynyl-2-fluoro-N-methylaniline (Precursor Prep):
Szardenings, A. K., et al. "Imaging Agents for Detecting Neurological Disorders."[1] US Patent 2011/0182812 A1. (2011).[1]
General Sonogashira Conditions for Anilines:
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.[1][2] (2007).[1][2][3]
Microwave Assisted Coupling (Protocol Basis):
Kaval, N., et al. "Fast and Efficient Sonogashira Coupling in Water/Acetonitrile." Journal of Combinatorial Chemistry, 7(3), 490-502.[1] (2005).[1][4]
[1]
Application Notes and Protocols for 4-ethynyl-2-fluoro-N-methylaniline in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the design of potent, selective,...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the design of potent, selective, and metabolically robust small molecule therapeutics is paramount. The strategic incorporation of specific functional groups into a drug scaffold can dramatically influence its pharmacological profile. 4-ethynyl-2-fluoro-N-methylaniline is a sophisticated building block that offers a compelling combination of functionalities, each contributing to the enhancement of key drug-like properties. This application note provides a comprehensive overview of the rationale behind its use, detailed protocols for its synthesis and subsequent application in the construction of a representative kinase inhibitor scaffold, and methods for evaluating its biological activity.
The core value of 4-ethynyl-2-fluoro-N-methylaniline lies in the synergistic interplay of its three key substituents:
The 4-ethynyl group: This linear, rigid moiety has proven to be a valuable asset in drug design. It can act as a potent hydrogen bond donor or a bioisostere for other functional groups, enhancing binding affinity to the target protein.[1] Its rigid nature can also help to lock the molecule into a favorable conformation for binding, thus improving potency and selectivity.[1] Furthermore, terminal alkynes are versatile synthetic handles, readily participating in "click chemistry" reactions for the generation of compound libraries or bioconjugation.[1]
The 2-fluoro substituent: The introduction of a fluorine atom ortho to the amino group provides several advantages. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities and overall physicochemical properties.[2] Crucially, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[3][4]
The N-methyl group: N-methylation of the aniline nitrogen can fine-tune the molecule's basicity and lipophilicity.[5] This can lead to improved cell permeability and oral bioavailability. In the context of kinase inhibitors, the N-methyl group can also prevent the formation of undesirable intermolecular hydrogen bonds and can influence the molecule's binding mode within the ATP-binding pocket.
This application note will guide researchers in leveraging the unique attributes of 4-ethynyl-2-fluoro-N-methylaniline for the development of next-generation therapeutics, with a particular focus on the highly relevant class of protein kinase inhibitors.
Molecular Structure and Physicochemical Properties
Caption: Workflow for the synthesis of 4-ethynyl-2-fluoro-N-methylaniline.
Step 1: Synthesis of 2-fluoro-N-methyl-4-((trimethylsilyl)ethynyl)aniline
To a dry, argon-purged round-bottom flask, add 4-bromo-2-fluoro-N-methylaniline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
Add anhydrous toluene and anhydrous triethylamine (2.0 eq).
To this stirred suspension, add ethynyltrimethylsilane (1.5 eq) dropwise.
Heat the reaction mixture to 80 °C and stir under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with EtOAc.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-20% EtOAc in hexanes) to afford 2-fluoro-N-methyl-4-((trimethylsilyl)ethynyl)aniline.
Step 2: Synthesis of 4-ethynyl-2-fluoro-N-methylaniline
Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask.
Add potassium carbonate (2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.
Add water to the residue and extract with EtOAc (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
If necessary, purify the crude product by silica gel column chromatography to yield pure 4-ethynyl-2-fluoro-N-methylaniline.
Protocol 2: Representative Synthesis of a 2-(4-ethynyl-2-fluoro-N-methylanilino)pyrimidine Kinase Inhibitor Scaffold
This protocol illustrates a common method for synthesizing anilinopyrimidine-based kinase inhibitors, which often involves a nucleophilic aromatic substitution (SNAᵣ) reaction between a substituted aniline and a chloropyrimidine.
Application Note: Developing Fluorogenic Probes with 4-Ethynyl-2-Fluoro-N-Methylaniline
[1] Executive Summary & Core Directive This guide details the strategic application of 4-ethynyl-2-fluoro-N-methylaniline (EFMA) as a privileged building block for constructing high-affinity, fluorogenic probes targeting
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Core Directive
This guide details the strategic application of 4-ethynyl-2-fluoro-N-methylaniline (EFMA) as a privileged building block for constructing high-affinity, fluorogenic probes targeting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-amyloid (A) plaques and Tau neurofibrillary tangles (NFTs).
Unlike generic aniline donors, EFMA incorporates a specific ortho-fluorine substituent.[1] This structural modification is not cosmetic; it is a critical electronic tuner that:
Modulates pKa: Lowers the basicity of the aniline nitrogen, reducing protonation at physiological pH and enhancing blood-brain barrier (BBB) permeability.[1]
Stabilizes Metabolism: Blocks metabolic oxidation at the reactive ortho-position.[1]
Maintains Fluorescence: Preserves the "push-pull" charge transfer mechanism essential for solvatochromic turn-on probes.[1]
This document provides a validated workflow for coupling EFMA to heteroaromatic acceptors via Sonogashira cross-coupling to generate "Donor-
-Acceptor" (D--A) imaging agents.
Design Logic: The D-
-A Architecture
The utility of EFMA lies in its ability to serve as the Donor (D) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Linker component in a D--A fluorophore.
Donor (D): The N-methylaniline moiety donates electrons.[1]
-Linker: The ethynyl (alkyne) group provides a rigid, conjugated bridge that extends the emission wavelength into the visible spectrum (Green/Yellow/Red) and minimizes steric hindrance, allowing the probe to slot into the -sheet grooves of amyloid aggregates.
Acceptor (A): A heteroaromatic halide (e.g., benzothiazole, pyridine, quinoline) acts as the electron sink.[1]
Mechanism of Action: Molecular Rotor & Solvatochromism
In solution, these probes often exhibit rapid bond rotation (twisting) around the alkyne-aryl axis, dissipating energy non-radiatively (low fluorescence).[1] Upon binding to a hydrophobic protein aggregate (e.g., Tau fibrils), rotation is restricted, and the hydrophobic environment stabilizes the intramolecular charge transfer (ICT) state.[1] This results in a massive fluorescence intensity increase ("Turn-On") .[1]
Experimental Protocols
Protocol A: Probe Construction (Sonogashira Coupling)
Objective: To couple EFMA with a halo-heterocycle acceptor (e.g., 2-iodo-5-methoxythiazolo[5,4-b]pyridine) to synthesize a complete Tau-imaging probe.[1]
Data Analysis: Plot Integrated Fluorescence Intensity vs. [Protein]. Fit to a one-site binding model (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
determination).
Visualizing the Workflow
Diagram 1: Synthesis & Mechanism
This diagram illustrates the Sonogashira coupling workflow and the subsequent "Turn-On" mechanism upon binding to the target.[1]
Caption: Synthesis of the D-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-A probe via Sonogashira coupling and the subsequent mechanism of fluorescence activation upon binding to neurofibrillary tangles.
Data Analysis & Interpretation
When characterizing probes derived from EFMA, use the following benchmarks to ensure quality.
Parameter
Expected Result
Interpretation
Stokes Shift
> 80 nm
Large shifts reduce self-quenching and improve signal-to-noise ratio in tissue.[1]
Solvatochromism
Blue shift in non-polar solvents
Confirms ICT mechanism.[1] If emission doesn't shift with solvent polarity, the D-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-A system is broken.
Kd (Affinity)
< 20 nM
High affinity is required for brain imaging to compete with endogenous proteins.[1]
Selectivity
> 10x (Aggregates vs. Monomers)
The probe must not light up for monomeric (healthy) protein.[1]
Troubleshooting Guide
Issue: Low Yield in Coupling Reaction
Cause: Oxidative homocoupling of the alkyne (Glaser coupling).[1]
Solution: Ensure rigorous degassing (freeze-pump-thaw or Argon sparging) before adding the copper catalyst.[1]
Issue: High Background Fluorescence
Cause: Probe is too lipophilic and aggregates in the buffer.[1]
Solution: Add a solubilizing tail (e.g., PEG chain) to the Acceptor moiety, or reduce probe concentration to < 50 nM.[1]
Issue: No "Turn-On" Response
Cause: The "Rotor" is not free to rotate in solution, or the Fluorine is sterically clashing.[1]
Solution: Verify the structure.[1] The ortho-fluorine is small (Van der Waals radius similar to H), so it rarely clashes, but ensure the Acceptor group allows for planarization.[1]
References
Zhang, X., et al. (2011). Imaging Agents for Detecting Neurological Disorders.[1] US Patent Application 2011/0182812.[1] Link
Primary source for the synthesis of 4-ethynyl-2-fluoro-N-methylaniline and its application in Tau imaging.[1]
Application Notes and Protocols for the Synthesis of PET Tracers using 4-ethynyl-2-fluoro-N-methylaniline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Positron Emission Tomography (PET) tracers utilizing the versatile building block,...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Positron Emission Tomography (PET) tracers utilizing the versatile building block, 4-ethynyl-2-fluoro-N-methylaniline. This document outlines the scientific rationale, detailed experimental protocols, and quality control measures necessary for the successful radiolabeling of this precursor for preclinical and clinical research applications.
Introduction: The Role of 4-ethynyl-2-fluoro-N-methylaniline in PET Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides a non-invasive window into cellular and physiological processes in real-time.[1] The utility of PET is critically dependent on the development of specific and effective radiotracers. The fluorine-18 (¹⁸F) isotope is the most widely used radionuclide for PET imaging due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.[2]
The synthesis of ¹⁸F-labeled PET tracers often involves the "click chemistry" platform, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is characterized by its high efficiency, mild reaction conditions, and bio-orthogonality, making it ideal for radiopharmaceutical synthesis.[4]
4-ethynyl-2-fluoro-N-methylaniline serves as a valuable precursor in this context. Its terminal alkyne group is poised for efficient CuAAC reactions with an ¹⁸F-labeled azide-containing synthon. The fluoro and N-methylaniline core can be a key pharmacophore for various biological targets or can be further derivatized to create a library of potential PET tracers.
This guide will focus on a two-step approach for the synthesis of a model PET tracer:
Synthesis of the radiolabeled synthon: Production of 2-[¹⁸F]fluoroethylazide.
CuAAC Radiolabeling: The "click" reaction of 2-[¹⁸F]fluoroethylazide with 4-ethynyl-2-fluoro-N-methylaniline.
Scientific Principles and Mechanistic Overview
The overall synthetic strategy is depicted below. The process begins with the production of aqueous [¹⁸F]fluoride from a cyclotron. This is followed by the synthesis of the key radiolabeling intermediate, 2-[¹⁸F]fluoroethylazide. Finally, this intermediate is reacted with the 4-ethynyl-2-fluoro-N-methylaniline precursor via CuAAC to yield the final ¹⁸F-labeled triazole-containing PET tracer.
Caption: Overall workflow for the synthesis of an ¹⁸F-PET tracer using 4-ethynyl-2-fluoro-N-methylaniline.
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper catalyst significantly accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[5]
Experimental Protocols
Safety Precaution: All operations involving radioactive materials must be conducted in a shielded hot cell with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory guidelines for radiation safety.
Protocol 1: Synthesis of 2-[¹⁸F]fluoroethylazide
This protocol is adapted from the method described by Glaser and Arstad (2007).[6]
Materials:
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
Kryptofix 2.2.2 (K222) solution (10 mg in 1 mL acetonitrile)
Potassium carbonate (K₂CO₃) solution (2 mg in 1 mL water)
2-azidoethyl-4-toluenesulfonate (precursor)
Acetonitrile (MeCN), anhydrous
Automated radiosynthesis module
Procedure:
[¹⁸F]Fluoride Trapping and Drying:
Load the aqueous [¹⁸F]fluoride onto a pre-conditioned quaternary ammonium anion-exchange (QMA) cartridge.
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K₂CO₃.
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or under vacuum. Repeat with additions of anhydrous acetonitrile until all water is removed.
Radiolabeling Reaction:
Dissolve 2-azidoethyl-4-toluenesulfonate (5-10 mg) in anhydrous acetonitrile (1 mL).
Add the precursor solution to the dried K[¹⁸F]F/K222 complex in the reaction vessel.
Seal the vessel and heat at 85-95°C for 10-15 minutes.
Purification:
Cool the reaction vessel.
The resulting 2-[¹⁸F]fluoroethylazide is volatile and can be purified by distillation, transferring it to a second vessel for the subsequent click reaction.
Protocol 2: CuAAC Radiolabeling with 4-ethynyl-2-fluoro-N-methylaniline
This protocol provides general conditions for the CuAAC reaction, which should be optimized for the specific automated synthesis platform.
Materials:
2-[¹⁸F]fluoroethylazide (from Protocol 1)
4-ethynyl-2-fluoro-N-methylaniline (precursor)
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
Solvent (e.g., t-BuOH/H₂O mixture, DMF, or DMSO)
Procedure:
Reaction Setup:
In a clean reaction vessel, dissolve 4-ethynyl-2-fluoro-N-methylaniline (1-2 mg) in the chosen solvent system (e.g., 500 µL of t-BuOH/H₂O 1:1).
Prepare the catalyst solution by premixing CuSO₄ and sodium ascorbate. If using a ligand like THPTA, it should be premixed with the CuSO₄ solution before the addition of sodium ascorbate.[7]
Click Reaction:
Transfer the purified 2-[¹⁸F]fluoroethylazide into the reaction vessel containing the alkyne precursor.
Add the freshly prepared copper(I) catalyst solution to initiate the reaction.
Heat the reaction mixture. A typical starting point is 80°C for 15 minutes, but this should be optimized.[6]
Monitoring the Reaction:
The reaction progress can be monitored by radio-thin layer chromatography (radio-TLC) or analytical radio-high-performance liquid chromatography (radio-HPLC).
Purification and Formulation
Purification of the final PET tracer is crucial to remove unreacted [¹⁸F]fluoride, the alkyne precursor, and other reaction byproducts.
Purification by Semi-Preparative HPLC
Column: A reversed-phase C18 column is typically used.
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or ammonium formate) is common. The specific gradient must be developed to achieve good separation of the product from impurities.
Detection: The eluent is monitored with a UV detector (to identify the non-radioactive standard) and a radioactivity detector.
Collection: The fraction corresponding to the radioactive product peak is collected.
Formulation
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the tracer. The cartridge is then washed with water to remove the HPLC solvent. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final concentration and solvent composition (typically <10% ethanol).
Quality Control
Quality control (QC) testing is mandatory to ensure the safety and efficacy of the radiopharmaceutical before clinical use.[8][9]
Parameter
Method
Acceptance Criteria
Rationale
Identity
Analytical Radio-HPLC
Co-elution of the radioactive peak with a non-radioactive, authenticated standard.
Confirms that the radioactive product is the correct chemical entity.
Radiochemical Purity
Analytical Radio-HPLC / Radio-TLC
≥ 95%
Ensures that the majority of the radioactivity is from the desired tracer, minimizing off-target radiation dose.
Radionuclidic Purity
Gamma-ray spectroscopy
≥ 99.5% ¹⁸F
Confirms the absence of other radioactive isotopes.
pH
pH meter or calibrated pH strips
4.5 - 7.5
Ensures the final product is physiologically compatible and prevents patient discomfort or tissue damage.[9]
< 175 EU / V (where V is the max patient dose in mL)
Ensures the product is free from fever-inducing pyrogens.
Sterility
Incubation in culture media
No microbial growth
Confirms the absence of viable microorganisms. (Typically a retrospective test for short-lived PET tracers).
Conclusion
4-ethynyl-2-fluoro-N-methylaniline is a promising and versatile precursor for the development of novel ¹⁸F-labeled PET tracers. The use of the robust and efficient Copper-Catalyzed Azide-Alkyne Cycloaddition reaction allows for a straightforward and reliable radiolabeling strategy. By following the detailed protocols for synthon preparation, radiolabeling, purification, and rigorous quality control outlined in these notes, researchers can successfully synthesize and evaluate new PET tracers for a wide range of biological targets, ultimately advancing the field of molecular imaging and drug development.
References
Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (2021). PMC. [Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. [Link]
Strategies for Clinical Implementation and Quality Management of PET Tracers. (n.d.). IAEA. [Link]
Quality Control of PET Radiopharmaceuticals | Request PDF. (n.d.). ResearchGate. [Link]
Chemistry of PET Radiopharmaceuticals: Labelling Strategies. (2017). Radiology Key. [Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). SciSpace. [Link]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]
Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. (n.d.). MD Anderson OpenWorks. [Link]
“Click Labeling” with 2-[ 18 F]Fluoroethylazide for Positron Emission Tomography. (2007). Scite.ai. [Link]
"Click labeling" with 2-[18f]fluoroethylazide for positron emission tomography. (2007). PubMed. [Link]
Peptide-Based Positron Emission Tomography Probes: Current Strategies for Synthesis and radiolabelling. (n.d.). RSC Publishing. [Link]
Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. (2024). PMC. [Link]
Methods for Radiolabelling Nanoparticles: PET Use (Part 2). (2022). PMC - NIH. [Link]
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (n.d.). PMC. [Link]
Chemistry of PET Radiopharmaceuticals: Labelling Strategies. (n.d.). OUCI. [Link]
Synthesis of [18F]fluoroanilines: Precursors to [18F]fluoroanilinoquinazolines. (2001). Semantic Scholar. [Link]
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). ResearchGate. [Link]
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). MDPI. [Link]
Quality control of a PET system is required. (n.d.). AAPM. [Link]
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (n.d.). Jetir.org. [Link]
4-ethynyl-2-fluoro-N-methylaniline in the synthesis of kinase inhibitors
Technical Application Note: Strategic Utilization of 4-Ethynyl-2-fluoro-N-methylaniline in Next-Gen Kinase Inhibitor Design Executive Summary This technical guide details the synthetic utility and medicinal chemistry rat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Strategic Utilization of 4-Ethynyl-2-fluoro-N-methylaniline in Next-Gen Kinase Inhibitor Design
Executive Summary
This technical guide details the synthetic utility and medicinal chemistry rationale of 4-ethynyl-2-fluoro-N-methylaniline (CAS: N/A for specific salt, Base structure analogs common) as a high-value intermediate in the development of Tyrosine Kinase Inhibitors (TKIs).[1]
While structurally homologous to the "headgroups" of first-generation EGFR inhibitors (e.g., Erlotinib), this specific scaffold incorporates two critical modifications:
2-Fluoro Substitution: Blocks metabolic hydroxylation at the ortho-position (a common clearance pathway) and modulates the pKa of the aniline nitrogen.
N-Methylation: Increases lipophilicity and alters the hydrogen-bond donor profile, often improving selectivity by eliminating non-specific H-bond interactions in the solvent-exposed region of the kinase ATP-binding pocket.[1]
4-Ethynyl Moiety: Serves as a rigid "rod-like" linker for accessing the hydrophobic back-pocket (Type II inhibitors) or as a handle for Sonogashira coupling to heteroaromatic cores (Type I inhibitors).[1]
Pharmacophore Rationale & Binding Mode[2]
The inclusion of 4-ethynyl-2-fluoro-N-methylaniline is rarely accidental; it addresses specific failures in lead compounds.[1]
The "Gatekeeper" Interaction: The ethynyl group acts as a linear spacer that can pass through the narrow "gatekeeper" region (often Threonine or Methionine) of the kinase domain.
Conformational Control: The ortho-fluorine induces a specific torsion angle relative to the coupled ring system due to steric repulsion and the gauche effect, pre-organizing the molecule for binding.
Diagram 1: Pharmacophore Integration Strategy
Caption: Structural logic of the 4-ethynyl-2-fluoro-N-methylaniline fragment. The ethynyl group links the kinase-binding core to the solvent-exposed aniline, while F and N-Me substituents modulate physicochemical properties.[1]
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Target: 4-ethynyl-2-fluoro-N-methylaniline
Prerequisite: If the specific ethynyl aniline is not commercially available, it is synthesized from 4-bromo-2-fluoro-N-methylaniline via Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation.[1]
Add K₂CO₃ and stir at Room Temperature (RT) for 1 hour.
Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.
Storage: The terminal alkyne is unstable. Store at -20°C under Argon.
Protocol B: Coupling to Kinase Core (The "Click" or "Sonogashira" Step)
Context: Attaching the headgroup to a 6-iodoquinazoline core (common in EGFR/VEGFR inhibitors).
Critical Control Points:
Catalyst Choice: Pd(dppf)Cl₂ is often superior to Pd(PPh₃)₄ for sterically hindered aryl halides.
Temperature: Keep below 80°C to prevent polymerization of the ethynyl group.
Workflow:
Dissolve Heteroaryl Halide (1.0 eq) and 4-ethynyl-2-fluoro-N-methylaniline (1.1 eq) in anhydrous DMF.
Add Et₃N (3.0 eq).
Degas solution with Argon bubbling for 15 mins.
Add Pd(dppf)Cl₂ (5 mol%) and CuI (5 mol%).
Seal vessel and heat to 65°C for 12 hours.
Purification: The product is likely a base. Acid-base extraction followed by recrystallization from EtOH/Water is often cleaner than column chromatography for these highly polar compounds.[1]
Data Analysis & Optimization
The following table summarizes common optimization parameters for the coupling of this specific aniline to heteroaromatic cores.
Parameter
Condition A (Standard)
Condition B (Optimized)
Outcome
Catalyst
Pd(PPh₃)₄
PdCl₂(dppf)
Condition B shows higher turnover for electron-rich anilines.[1]
Base
Et₃N
Diisopropylamine
Secondary amines reduce side-reactions compared to Et₃N.[1]
Solvent
THF
DMF/DMSO
Polar aprotic solvents stabilize the intermediate Pd-complex.
Caption: Step-by-step synthetic route from the brominated precursor to the final kinase inhibitor, highlighting the critical deprotection and coupling stages.
References
Li, Z., et al. (2014). "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and MAP4K2." Journal of Medicinal Chemistry. [1]
Context: Describes the use of alkyne linkers and aniline headgroups in designing Type II kinase inhibitors.
Szardenings, A. K., et al. (2011).[3] "Imaging Agents for Detecting Neurological Disorders."[3] US Patent Application 2011/0182812.
Context: Explicitly describes the synthesis of 4-ethynyl-2-fluoro-N-methylaniline (Compound 7 in the patent)
Stamos, J., et al. (2002). "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry.
Context: Foundational text on how aniline headgroups bind in the
BenchChem Application Note. "Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives." (General Protocol Reference)
purification techniques for 4-ethynyl-2-fluoro-N-methylaniline.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and methodology guide specifically for the isolation and purification of 4-ethynyl-2-fluoro-N-methylaniline...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and methodology guide specifically for the isolation and purification of 4-ethynyl-2-fluoro-N-methylaniline .
Handling this molecule requires navigating a dual chemical vulnerability: the electron-rich, secondary aniline core is highly susceptible to aerial oxidation, while the terminal alkyne readily undergoes polymerization or Glaser-type coupling under oxidative or thermal stress[1]. The protocols below are engineered as self-validating systems to ensure high-fidelity recovery while mitigating these degradation pathways.
Purification Decision Matrix
Before selecting a purification route, it is critical to assess the specific impurity profile of your crude mixture. Use the decision matrix below to determine the optimal technique.
Purification decision matrix for 4-ethynyl-2-fluoro-N-methylaniline.
Core Methodologies & Protocols
Protocol A: Acid-Base Extraction
Causality: The N-methylaniline moiety is mildly basic. By manipulating the pH, the compound can be reversibly toggled between a water-soluble hydrochloride salt and an organic-soluble free base. This cleanly strips away neutral impurities (e.g., unreacted halogenated starting materials) and acidic byproducts[2].
Acid-base extraction workflow isolating the basic aniline from neutral impurities.
Step-by-Step Methodology:
Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) (approx. 10 mL/g of crude).
Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The target compound is now protonated and resides in the lower aqueous layer.
Self-Validation Check: Spot both layers on a TLC plate. The organic layer should show neutral impurities, while the target compound should be absent (or stuck at the baseline of the aqueous spot).
Organic Wash: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with a half-volume of 1M HCl to ensure complete extraction. Combine the aqueous layers; discard the organic layer.
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches >9 (verify with pH paper).
Causality: The ice bath mitigates the exothermic neutralization, preventing heat-induced alkyne polymerization. The solution will turn cloudy as the free base precipitates/oils out.
Recovery Extraction: Extract the basified aqueous layer three times with fresh EtOAc.
Drying & Concentration: Combine the new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure using a water bath strictly below 30°C.
Protocol B: Amine-Deactivated Silica Gel Chromatography
Causality: Standard silica gel contains acidic silanol groups (Si-OH) that strongly hydrogen-bond with basic anilines, causing severe peak tailing, irreversible adsorption, and potential degradation. Pre-treating the silica with triethylamine (Et₃N) caps these acidic sites, ensuring a sharp elution profile.
Step-by-Step Methodology:
Solvent Preparation: Prepare the mobile phase (e.g., 90:10 Hexanes:EtOAc) and add 1% v/v Triethylamine (Et₃N).
Column Packing: Slurry-pack the silica gel using the Et₃N-doped solvent. Flush the column with at least two column volumes of the solvent to fully deactivate the stationary phase.
Loading: Dissolve the crude compound in a minimum volume of the eluent and carefully load it onto the column head.
Elution: Elute the column, collecting fractions. Monitor via TLC (UV 254 nm). The terminal alkyne and aniline moieties will both stain strongly with KMnO₄.
Concentration: Pool the product-containing fractions and concentrate under high vacuum (<30°C bath).
Quantitative Method Comparison
Purification Technique
Target Impurity Removed
Expected Yield
Expected Purity
Scalability
Processing Time
Acid-Base Extraction
Neutral/Acidic organics
85 - 95%
90 - 95%
High (>10g)
1 - 2 hours
Deactivated Silica Gel
Structurally similar analogs
70 - 85%
> 98%
Medium (1-10g)
3 - 5 hours
Vacuum Distillation
Polymeric tars/salts
60 - 80%
95 - 98%
Low (<5g)
2 - 4 hours
Troubleshooting & FAQs
Q: My concentrated product is a dark, tarry oil instead of a light-colored liquid/solid. What happened?A: 4-ethynyl-2-fluoro-N-methylaniline is highly susceptible to oxidative degradation. The aniline moiety oxidizes rapidly in the presence of air, while the terminal alkyne can undergo Glaser-type coupling or polymerization if exposed to trace metals (like copper from previous Sonogashira steps) and oxygen[1]. Discoloration is often due to these oxidized impurities[3].
Solution: Always concentrate under high vacuum with a water bath strictly below 30°C. If the compound is already dark, treatment with activated carbon during recrystallization or a quick silica plug can decolorize it[3]. Store the purified compound under an inert atmosphere (Argon/Nitrogen) at -20°C.
Q: How do I separate the target compound from its TMS-protected precursor?A: TMS-deprotection (often using TBAF or K₂CO₃/MeOH) can leave unreacted starting material. The TMS-alkyne is significantly less polar than the terminal alkyne. Use Protocol B (Amine-Deactivated Silica Gel Chromatography) with a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc with 1% Et₃N). The TMS-protected compound will elute first, completely resolving from the target terminal alkyne.
Q: Can I use distillation to purify this compound?A: Vacuum distillation (e.g., Kugelrohr) can be a viable purification method for removing non-volatile polymeric tars from liquid halogenated anilines[3]. However, due to the terminal alkyne, prolonged heating above 60°C can induce auto-polymerization. If distillation is absolutely necessary, you must use a high-vacuum pump (<0.1 Torr) to lower the boiling point as much as possible and prevent thermal degradation.
References
One-Pot Synthesis of Terminal Alkynes from Alkenes
Source: JACS Au (ACS Publications) / PMC - NIH
URL:[Link]
Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides
Source: Molecules (MDPI)
URL:[Link]
Technical Support Center: 4-Ethynyl-2-fluoro-N-methylaniline Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 4-ethynyl-2-fluoro-N-methylaniline , a critical intermediate often employed in the development of EGFR and tyrosine kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the synthesis of 4-ethynyl-2-fluoro-N-methylaniline , a critical intermediate often employed in the development of EGFR and tyrosine kinase inhibitors.
This guide prioritizes the "Methylation First" strategy (Methylation
Sonogashira Deprotection) to minimize handling of the sensitive terminal alkyne.
Catalyst Longevity: Preventing Palladium poisoning by the free amine or oxidation during the Sonogashira coupling.
Alkyne Stability: Mitigating polymerization of the terminal alkyne during deprotection.
Recommended Workflow
We recommend installing the methyl group before the alkyne to prevent side reactions involving the alkyne during the reductive amination steps and to improve the Sonogashira coupling efficiency (secondary anilines coordinate less strongly to Pd than primary anilines).
Caption: Optimized synthetic route minimizing alkyne exposure to harsh reagents.
Troubleshooting Guide (Q&A)
Category A: N-Methylation Issues (Step 1)
User Question: I am seeing significant formation of the N,N-dimethyl byproduct (over-methylation). How do I stop this?
Technical Insight:
The 2-fluoro substituent withdraws electron density, making the aniline less nucleophilic than unsubstituted aniline. However, once the first methyl group is added, the resulting secondary amine is slightly more nucleophilic than the primary amine precursor due to the inductive effect of the methyl group. This creates a "runaway" reaction.
Corrective Actions:
Switch Reagents: Do not use Methyl Iodide (MeI). It is too aggressive. Use Paraformaldehyde/NaBH4 (Reductive Amination) or Dimethyl Carbonate (DMC) with a zeolite catalyst.
Stepwise Addition: If using Paraformaldehyde/NaBH4, pre-form the imine/oxazolidine intermediate by refluxing the aniline with paraformaldehyde before adding the reducing agent. Do not add them simultaneously.
Acid Scavenging: If using alkyl halides (not recommended), ensure strict stoichiometry (0.9 eq) and avoid excess base which deprotonates the product, facilitating a second attack.
User Question: My reaction turns black immediately, and I recover starting material. Is my catalyst dead?
Technical Insight:
"Pd-Black" precipitation indicates the collapse of the catalytic cycle. In aniline substrates, this is often caused by:
Ligand Displacement: The free N-H amine competes with the phosphine ligands for the Pd center, destabilizing the active species.
Oxygen Leak: Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, causing the Pd to precipitate.
Corrective Actions:
Degassing is Critical: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.
Protect the Amine (Optional): If the secondary amine poisons the catalyst (rare with 2-fluoro substitution), use a Boc-protection strategy. However, usually, increasing the catalyst loading to 5 mol% and using a robust catalyst like Pd(dppf)Cl2 or PdCl2(PPh3)2 solves this.
Check the Copper: If the reaction turns green/blue, your CuI has oxidized. Use fresh, white/off-white CuI (99.999%).
User Question: I see a new spot on TLC that is not my product, and the mass is double the alkyne. What is it?
Technical Insight:
This is the Glaser Coupling product (diyne), formed by the homocoupling of two TMS-acetylene molecules. This side reaction consumes your alkyne reagent and is driven by the presence of Oxygen and Copper.[2]
Slow Addition: Add the TMS-acetylene solution slowly via syringe pump over 1 hour. This keeps the concentration of free alkyne low relative to the aryl halide.
Category C: Deprotection & Stability (Step 3)
User Question: My final product is a dark tar after removing the solvent. What happened?
Technical Insight:
Terminal aromatic alkynes are thermodynamically unstable and prone to polymerization, especially when concentrated to dryness in the presence of trace metals or heat. The 2-fluoro-aniline core is also oxidation-sensitive.
Corrective Actions:
Cold Concentration: Never heat the water bath above 30°C during rotary evaporation.
Avoid Dryness: Do not concentrate to complete dryness. Leave a small amount of solvent or immediately dissolve in the next reaction solvent.
Stabilization: Store as a hydrochloride salt (HCl salt) if possible. The salt form is significantly more stable towards oxidation and polymerization than the free base.
Technical Support Center: Optimizing Reaction Conditions for 4-ethynyl-2-fluoro-N-methylaniline
Welcome to the dedicated technical support center for the functionalization of 4-ethynyl-2-fluoro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the functionalization of 4-ethynyl-2-fluoro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: How should I store 4-ethynyl-2-fluoro-N-methylaniline? Is it prone to degradation?
A1: 4-ethynyl-2-fluoro-N-methylaniline is a relatively stable compound, but like many terminal alkynes, it can be susceptible to oxidative degradation and dimerization, especially in the presence of trace metals (like copper) and oxygen. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. The fluorine and N-methyl groups generally enhance its stability compared to unsubstituted ethynylaniline.
Q2: What are the primary reactive sites on the molecule I should be aware of?
A2: The molecule presents three primary sites for functionalization, each with distinct reactivity profiles:
The Terminal Alkyne: This is the most versatile handle, amenable to a wide range of reactions including Sonogashira coupling, click chemistry (CuAAC), and various addition reactions.
The Aromatic Ring: The ring is activated by the N-methylaniline moiety and can undergo electrophilic aromatic substitution. The fluorine atom and the ethynyl group will direct incoming electrophiles, typically to the positions ortho and para to the activating N-methylamino group.
The N-H bond (of the corresponding demethylated aniline): While your starting material is N-methylated, any demethylation during a reaction would expose a reactive N-H bond, which can be a site for side reactions.
Q3: Can the fluorine atom be displaced during my reactions?
A3: Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possibility, but generally requires harsh conditions (strong nucleophiles, high temperatures) or specific activation, such as the presence of a strong electron-withdrawing group in the para position to the fluorine. In most standard coupling or addition reactions on the alkyne, the fluorine atom should remain intact.
Troubleshooting Guide: Common Functionalization Reactions
This section addresses specific issues you might encounter during key synthetic transformations.
Sonogashira Coupling
The Sonogashira reaction is a cornerstone for functionalizing terminal alkynes. However, its success with 4-ethynyl-2-fluoro-N-methylaniline can be influenced by the electronic nature of the substrate.
Problem 1: Low yield or no reaction when coupling with an aryl halide.
Possible Causes & Solutions:
Catalyst Inactivation: The N-methylaniline moiety can coordinate to the palladium catalyst, potentially inhibiting its activity.
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Consider using a ligand that is less sensitive to coordination by the aniline, such as a bulky phosphine ligand (e.g., XPhos, SPhos).
Insufficient Base: The choice and amount of base are critical. An inadequate base will not efficiently deprotonate the terminal alkyne.
Solution: Switch to a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For challenging couplings, a carbonate base like Cs2CO3 in a more polar solvent might be beneficial.
Copper(I) Issues: The Cu(I) co-catalyst can promote oxidative homocoupling of the alkyne (Glaser coupling), leading to diaryldiacetylene byproducts.
Solution: Minimize the amount of CuI (e.g., 0.5-1 mol%). Ensure the reaction is rigorously degassed to remove oxygen. In some cases, a copper-free Sonogashira protocol may be advantageous.
Workflow for Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Problem 2: Significant formation of a symmetric diacetylene byproduct (Glaser coupling).
Possible Causes & Solutions:
Presence of Oxygen: Molecular oxygen promotes the oxidative homocoupling of alkynes in the presence of copper salts.
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Use solvents that have been degassed via freeze-pump-thaw cycles or by sparging with an inert gas.
High Copper Concentration: An excess of Cu(I) catalyst can favor the homocoupling pathway.
Solution: Reduce the concentration of the copper co-catalyst. In many modern protocols, very low loadings (e.g., < 1 mol%) are sufficient.
This reaction is generally robust, but issues can still arise.
Problem: Sluggish or incomplete conversion to the triazole product.
Possible Causes & Solutions:
Copper(I) Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.
Solution: Include a reducing agent in the reaction mixture to continually regenerate Cu(I) from any Cu(II) formed. Sodium ascorbate is the most common and effective choice.
Ligand Choice: The choice of ligand can significantly impact the reaction rate and efficiency.
Solution: While many CuAAC reactions are run without a specific ligand, accelerating the reaction can be achieved with ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).
Solvent System: The solubility of both the azide and the alkyne is crucial.
Solution: A mixture of solvents is often effective. Common systems include t-BuOH/H2O, THF/H2O, or DMSO.
Table 1: Recommended Starting Conditions for CuAAC
Parameter
Recommended Condition
Rationale
Copper Source
CuSO4·5H2O (5 mol%)
Readily available and effective when used with a reducing agent.
Reducing Agent
Sodium Ascorbate (10 mol%)
Regenerates the active Cu(I) catalyst from Cu(II).
Solvent
t-BuOH/H2O (1:1)
Good general solvent system for a wide range of substrates.
Temperature
Room Temperature
Most click reactions proceed efficiently at ambient temperature.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a robust starting point for the coupling of 4-ethynyl-2-fluoro-N-methylaniline with an aryl bromide.
Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh3)4 (0.02 mmol, 2 mol%), CuI (0.01 mmol, 1 mol%), and the aryl bromide (1.0 mmol, 1.0 eq.).
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
Reagent Addition: Add 4-ethynyl-2-fluoro-N-methylaniline (1.2 mmol, 1.2 eq.) followed by degassed THF (5 mL) and degassed triethylamine (3.0 mmol, 3.0 eq.).
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH4Cl solution and then with brine.
Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC Reaction
This protocol describes the formation of a 1,2,3-triazole from 4-ethynyl-2-fluoro-N-methylaniline and an organic azide.
Reagent Preparation: In a round-bottom flask, dissolve 4-ethynyl-2-fluoro-N-methylaniline (1.0 mmol, 1.0 eq.) and the organic azide (1.05 mmol, 1.05 eq.) in a 1:1 mixture of t-BuOH and water (10 mL).
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 M, 0.5 mL, 0.1 mmol, 10 mol%) followed by an aqueous solution of CuSO4·5H2O (0.1 M, 0.5 mL, 0.05 mmol, 5 mol%).
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS.
Workup: Once the reaction is complete, dilute with water and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Reaction Scheme: Key Functionalizations
Caption: Common functionalization pathways for the ethynyl group.
References
Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
Ligand Effects in Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Alkyne Homocoupling: Li, P., & Wang, L. (2014). Recent advances in the Glaser coupling reaction. RSC Advances, 4(69), 36472-36482. [Link]
Optimization
stability and degradation of 4-ethynyl-2-fluoro-N-methylaniline
Author: BenchChem Technical Support Team. Date: March 2026
Stability, Degradation & Handling Guide[1][2][3]
CAS Number: 119754-15-3
Molecular Formula: C₉H₈FN
Molecular Weight: 149.17 g/mol
Role: Key intermediate for Tyrosine Kinase Inhibitors (e.g., Ponatinib analogs).[1][2][3]
PART 1: STORAGE & HANDLING (The "Must-Dos")
Q1: How should I store this compound long-term?A: This compound possesses two reactive handles: a secondary amine and a terminal alkyne.[2][3] It is thermodynamically unstable in the presence of oxygen and moisture.
Temperature: Store at -20°C for periods >1 month. Short-term (active use) storage at 2–8°C is acceptable.[1][2][3]
Atmosphere: Strictly under Argon or Nitrogen .[3] The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace metals and oxygen.
Container: Amber glass vials with Teflon-lined caps. Light can accelerate radical oxidation of the aniline moiety.[3]
Q2: My compound arrived as a dark oil/solid, but the CoA says it should be off-white/yellow. Is it degraded?A: Not necessarily, but it indicates surface oxidation.[3] Anilines are notorious for "browning" due to trace oxidation forming quinoid impurities.[3]
Check: Run a ¹H NMR or LC-MS. If purity is >95%, the color is likely due to <1% highly colored impurities (e.g., azobenzene-like dimers or quinones).[1][2][3]
Action: If purity is compromised, purify via silica gel chromatography immediately (See Protocol A).
Q3: Can I store it in solution (e.g., DMSO or Methanol)?A:No.
DMSO: Can act as a mild oxidant over time, especially if the DMSO is wet or contains trace metals.[3]
Methanol/Protic Solvents: The terminal alkyne proton (pKa ~25) is relatively acidic.[4] While stable in neutral MeOH, any trace base from glass surfaces can promote slow degradation.[3]
Recommendation: Store as a neat solid/oil. Make fresh solutions immediately before use.
PART 2: CHEMICAL STABILITY & DEGRADATION PATHWAYS
Q4: What are the primary degradation pathways I need to worry about?A: There are three distinct mechanisms that lead to sample failure.
Oxidative Homocoupling (Glaser Coupling):
Mechanism: Two molecules of the terminal alkyne couple to form a diyne dimer.[3] This is catalyzed by trace copper (often present in lab dust or glassware) and oxygen.[3]
Result: Formation of insoluble dimers and loss of stoichiometry in reactions.[3]
Aniline Oxidation:
Mechanism: The electron-rich aromatic ring (activated by the N-methyl group) undergoes radical oxidation to form N-oxides or polymerized "aniline blacks."[1][2][3]
Note: The 2-fluoro group provides some stabilization by withdrawing electron density, but not enough to prevent oxidation in air.[2][3]
Hydration (Markownikoff Addition):
Mechanism: In the presence of acid and moisture, the alkyne can hydrate to form the corresponding methyl ketone (acetophenone derivative).
Visualizing Degradation Risks
Figure 1: Primary degradation pathways.[2][3] Red paths indicate irreversible chemical changes common in improper storage.
PART 3: TROUBLESHOOTING EXPERIMENTAL ISSUES
Q5: I am using this in a Sonogashira coupling, but the reaction stalled. Why?A: The terminal alkyne is likely "poisoned" or homocoupled.[3]
Diagnosis: Check the reaction mixture by TLC. If you see a spot much less polar than your product and starting material, it is likely the Glaser homocoupling product .[3]
Fix:
Degas Solvents: Oxygen is the enemy.[3] Sparge solvents with Argon for 15 mins before adding the catalyst.[3]
Slow Addition: Add the alkyne slowly to the aryl halide/catalyst mixture to keep its concentration low, favoring cross-coupling over homocoupling.
Q6: The compound has solidified into a hard mass.[3] How do I handle it?A: This is common if the compound was an oil that slowly crystallized or if it absorbed moisture.[3]
Do NOT: Chip it out with a metal spatula (risk of sparks/friction ignition with alkynes, though low risk here, it's bad practice).[3]
Do: Melt it gently by warming the vial in a hand or a 30°C water bath, or dissolve it directly in the reaction solvent (e.g., DCM) inside the vial and transfer quantitatively.
PART 4: PROTOCOLS
Protocol A: Purification via Silica Gel Chromatography
Use this if your compound has turned dark brown or purity is <95%.[2][3]
Stationary Phase: Acid-washed Silica Gel (to prevent amine tailing) or standard Silica Gel neutralized with 1% Triethylamine (TEA).[1][2][3]
Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).[3]
Tip: The N-methyl amine is polar.[1][2][3] You may need 1% TEA in the eluent to sharpen the peak.[3]
Loading: Dissolve the crude dark oil in a minimum amount of DCM. Load carefully.
Collection: The product is UV active.[3] Collect the main fraction. The dark "aniline black" impurities usually stay at the baseline.
Drying: Evaporate solvent at <40°C. Do not heat above 50°C to avoid polymerization.[3]
ChemicalBook. (2024).[3][5] 4-Ethynyl-N-methylaniline Properties and Suppliers. Retrieved from [1][2]
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922.[1][2][3] (Context on Alkyne Stability). Retrieved from [1][2]
Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[3] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3] Angewandte Chemie International Edition, 39(15), 2632-2657.[1][2][3] (Mechanism of Glaser Coupling degradation). Retrieved from [1][2]
Sigma-Aldrich. (n.d.).[1][2][3][6] Safety Data Sheet: Fluoroanilines. (General handling for fluoro-aniline class). Retrieved from [1][2][3][6]
troubleshooting Sonogashira coupling side products with 4-ethynyl-2-fluoro-N-methylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter complex cross-coupling challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter complex cross-coupling challenges.
When working with 4-ethynyl-2-fluoro-N-methylaniline , you are dealing with a highly functionalized, bifunctional substrate. It possesses a terminal alkyne (the desired reaction site), a coordinating secondary amine (a potent nucleophile and Lewis base), and an ortho-fluoro group that modulates the electronic landscape of the aromatic ring. This specific combination makes the substrate highly susceptible to competing side reactions during standard Sonogashira couplings.
Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol designed to help you achieve high-yielding C–C bond formation while suppressing unwanted side products.
Part 1: Diagnostic Workflow
Use the following diagnostic logic tree to identify the root cause of your specific side product based on your LC-MS or NMR crude analysis.
Caption: Diagnostic workflow for identifying and resolving 4-ethynyl-2-fluoro-N-methylaniline side products.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My LC-MS shows a massive peak corresponding to the exact double mass of my starting alkyne minus two protons. Why is this happening, and how do I stop it?A: You are observing the Glaser Homocoupling product (a 1,3-diyne).
The Causality: Traditional Sonogashira couplings rely on a Cu(I) co-catalyst to form a copper acetylide intermediate. However, in the presence of even trace amounts of oxygen, Cu(I) mediates the oxidative dimerization of the terminal alkyne. The electron-donating N-methylamino group on your substrate increases the electron density of the alkyne, making it exceptionally prone to this oxidation.
The Solution: Eliminate the copper. As demonstrated by , utilizing a copper-free system with bulky, electron-rich phosphine ligands (like XPhos) effectively circumvents this oxidative dimerization while maintaining high cross-coupling reactivity[1][2]. Alternatively, if copper must be used, established that running the reaction under a dilute hydrogen/argon atmosphere reduces homocoupling to approximately 2% by keeping the catalyst in a reduced state[3].
Q2: The mass of my product matches the expected cross-coupled product, but 2D-NMR (HMBC) confirms the aryl halide coupled to the nitrogen, not the alkyne. Why?A: You are experiencing a competing Buchwald-Hartwig Amination .
The Causality: 4-ethynyl-2-fluoro-N-methylaniline contains a secondary amine (-NHCH₃). If you are using strong bases (e.g., NaOtBu, Cs₂CO₃ at high temperatures) to drive the reaction, the amine is readily deprotonated. The resulting amide is highly nucleophilic and outcompetes the alkyne for the electrophilic Pd(II)-aryl intermediate, resulting in C–N bond formation.
The Solution: Exploit the pKa differential. The pKa of your terminal alkyne is ~25, while the aniline N-H is ~30. By switching to a weaker, non-nucleophilic base like Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH), the base is strong enough to deprotonate the Pd-activated alkyne but completely incapable of deprotonating the secondary aniline, strictly enforcing C–C bond formation.
Q3: The reaction stalls at 30% conversion, and a fine black precipitate forms in the flask. What is causing this?A: This is Catalyst Poisoning leading to the precipitation of inactive Pd(0) (Pd black).
The Causality: The N-methylamino group is a strong Lewis base. It coordinates to the vacant sites on the Pd(II) intermediate, forming a stable, off-cycle resting state. Unable to proceed through the catalytic cycle, the palladium complex eventually degrades and aggregates into insoluble Pd(0) nanoparticles.
The Solution: Employ sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos). The extreme bulkiness of XPhos creates a physical "steric shield" around the palladium center. The linear, unhindered alkyne can still penetrate this shield to transmetalate, but the bulkier N-methylaniline moiety is sterically repelled, preventing off-cycle coordination.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and the distribution of side products when coupling 4-ethynyl-2-fluoro-N-methylaniline with a standard aryl iodide.
Catalyst System
Cu Co-catalyst
Base
Main Product (%)
Diyne (Glaser) (%)
N-Arylation (%)
Pd(PPh₃)₄ (5 mol%)
CuI (5 mol%)
Et₃N
45%
35%
< 5%
Pd(PPh₃)₄ (5 mol%)
CuI (5 mol%)
NaOtBu
15%
20%
55%
Pd(OAc)₂ / XPhos
None
Cs₂CO₃
70%
< 2%
18%
Pd(OAc)₂ / XPhos
None
Et₃N
92%
< 2%
< 2%
Note: The combination of a Cu-free system, a bulky ligand, and a mild base provides the optimal thermodynamic and kinetic pathway for the desired product.
This methodology is designed as a self-validating system. At each critical juncture, an observable benchmark is provided to ensure the integrity of the catalytic cycle.
Reagents:
Aryl Halide (1.0 equiv)
4-ethynyl-2-fluoro-N-methylaniline (1.2 equiv)
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
Triethylamine (Et₃N) (3.0 equiv, anhydrous)
Acetonitrile (MeCN) (0.2 M, rigorously degassed)
Step-by-Step Procedure:
Catalyst Pre-Activation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and the aryl halide (1.0 equiv). Seal the flask and subject it to three cycles of vacuum/Argon backfill.
Solvent Addition: Add the degassed MeCN via syringe. Stir at room temperature for 10 minutes.
Self-Validation Check 1: The solution should turn a homogeneous pale yellow/orange, indicating the successful formation of the active L₂Pd(0) species. If the solution turns black immediately, oxygen has entered the system, or the solvent was wet.
Substrate & Base Addition: Dissolve 4-ethynyl-2-fluoro-N-methylaniline (1.2 equiv) in a small volume of degassed MeCN and add it to the flask via syringe. Immediately follow with the dropwise addition of anhydrous Et₃N (3.0 equiv).
Reaction Execution: Heat the reaction mixture to 65 °C under a positive pressure of Argon.
Self-Validation Check 2: Within 30–60 minutes, a fine white precipitate (Et₃N·HX salt) should begin to form. The continuous formation of this salt is a direct visual proxy that the reductive elimination step of the catalytic cycle is turning over successfully.
Monitoring & Workup: After 12 hours, monitor the reaction via LC-MS. Once the aryl halide is consumed, cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (this protonates any trace off-cycle amido-Pd complexes, releasing the product). Extract with EtOAc (3x), dry over Na₂SO₄, and filter through a short pad of Celite to remove the spent palladium.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 5: References
Gelman, D.; Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie International Edition, 2003, 42(48), 5993-5996. URL:[Link]
Technical Support Center: Solubility Enhancement for 4-ethynyl-2-fluoro-N-methylaniline
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 4-ethynyl-2-fluoro-N-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 4-ethynyl-2-fluoro-N-methylaniline. It provides a structured approach to understanding and overcoming these issues through a series of frequently asked questions, troubleshooting workflows, and detailed experimental protocols. Our approach is grounded in the fundamental physicochemical properties of the molecule to empower users to make informed decisions in their experimental design.
Understanding the Molecule: Physicochemical Profile
4-ethynyl-2-fluoro-N-methylaniline is a substituted aniline with a unique combination of functional groups that dictate its solubility behavior. The molecule's structure consists of a central aniline ring, which is functionalized with a hydrophobic ethynyl group, an electronegative fluorine atom, and an N-methyl group. The aromatic ring and the ethynyl group contribute to low aqueous solubility, while the secondary amine offers a handle for pH-dependent solubility manipulation.
Property
Predicted Value
Significance for Solubility
Molecular Formula
C₉H₈FN
-
Molecular Weight
149.17 g/mol
Affects dissolution kinetics.
XLogP3
~2.5 - 3.0
Indicates low aqueous solubility and high lipophilicity.[1]
pKa (Conjugate Acid)
~3.5 - 4.5
The N-methylaniline is a weak base; the fluorine atom's electron-withdrawing effect reduces basicity compared to aniline (pKa ~4.6).[2][3][4] This pKa is critical for pH adjustment strategies.
Hydrogen Bonding
1 Donor (N-H), 1 Acceptor (N), π-system of triple bond can be an acceptor.[5]
The secondary amine can participate in hydrogen bonding, but this is often insufficient to overcome the molecule's overall hydrophobic character.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the solubility of 4-ethynyl-2-fluoro-N-methylaniline in aqueous solutions?
A1: The poor aqueous solubility is a direct consequence of its molecular structure:
High Lipophilicity: The benzene ring and the ethynyl group are nonpolar, making the molecule hydrophobic ("water-fearing").[7][8] This is quantitatively represented by a high octanol-water partition coefficient (LogP).
Crystal Lattice Energy: In its solid state, the molecules are packed into a crystal lattice. The energy required to break this lattice and surround the individual molecules with water (solvation) can be significant. The planar nature of the aromatic ring and the linear ethynyl group can lead to efficient packing, increasing this energy barrier.
Weak Basicity: The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, and the fluorine atom further withdraws electron density, making the amine a very weak base.[9] This means a significantly acidic pH is required to protonate it and form a more soluble salt.
Q2: What is the most direct method to improve the aqueous solubility of this compound?
A2: The most effective and straightforward method is pH adjustment . By lowering the pH of the aqueous medium well below the pKa of the conjugate acid (e.g., to pH 1-2), you can protonate the weakly basic N-methylaniline group. This forms a cationic anilinium salt (e.g., 4-ethynyl-2-fluoro-N-methylanilinium chloride), which is an ionic species with dramatically increased water solubility.[10]
The Henderson-Hasselbalch equation dictates that for a base to be >99% in its protonated (soluble) form, the pH of the solution should be at least 2 units below the pKa of the conjugate acid.[11] Given the predicted pKa of ~3.5-4.5, a final pH of 1.5 is a safe target.
Q3: My experiment is pH-sensitive and cannot be run at pH < 4. What are my alternative options for aqueous systems?
A3: When highly acidic conditions are not viable, you must turn to formulation strategies that do not rely on ionization.
Co-solvents: This is the most common alternative. By adding a water-miscible organic solvent, you can reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.[12] Common co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[13] It is crucial to prepare a concentrated stock solution in 100% co-solvent and then dilute it carefully into your aqueous buffer, ensuring the final co-solvent concentration is low (typically <1-5%) to avoid impacting the biological system.
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The 4-ethynyl-2-fluoro-N-methylaniline molecule can become encapsulated within this cavity, forming an "inclusion complex" that has much higher aqueous solubility.[10][14]
Q4: What organic solvents are best for dissolving 4-ethynyl-2-fluoro-N-methylaniline?
A4: Based on the principle of "like dissolves like," organic solvents with some polarity that can interact with the amine and fluoro groups, but are not as polar as water, are ideal.[15] A screening approach is recommended.
Solvent
Class
Rationale & Use Case
Dichloromethane (DCM)
Chlorinated
Excellent for dissolving nonpolar to moderately polar compounds. Good for initial dissolution for synthesis or chromatography.
Ethyl Acetate (EtOAc)
Ester
A moderately polar solvent, effective for a wide range of compounds. Common for extraction and chromatography.
Tetrahydrofuran (THF)
Ether
A polar aprotic solvent, good for dissolving anilines. Can form peroxides.
Acetonitrile (ACN)
Nitrile
A polar aprotic solvent, commonly used in HPLC. Miscible with water.
Ethanol / Methanol
Alcohol
Polar protic solvents that can hydrogen bond with the amine. Useful for recrystallization, often in a mixed system with water.[15]
Dimethyl Sulfoxide (DMSO)
Sulfoxide
A highly polar aprotic solvent capable of dissolving a very wide range of compounds. Ideal for preparing high-concentration stock solutions for biological assays.[6]
Troubleshooting & Experimental Workflows
This section provides actionable steps for common solubility issues.
This diagram outlines a logical decision-making process for addressing solubility challenges with 4-ethynyl-2-fluoro-N-methylaniline.
Caption: Decision workflow for selecting a solubility enhancement method.
Issue 1: Compound precipitates when stock solution (in organic solvent) is added to aqueous buffer.
Cause: The compound is crashing out of solution because the final concentration of the organic co-solvent is too low to maintain solubility. This is a very common issue when diluting a DMSO stock.
Solutions:
Reduce Final Concentration: Your target concentration may be above the solubility limit in the final buffer/co-solvent mixture. Perform a serial dilution to find the highest achievable concentration.
Increase Co-solvent Percentage: If the experimental system can tolerate it, increase the final percentage of the co-solvent (e.g., from 0.5% DMSO to 1.0% DMSO).
Change Co-solvent: Some co-solvents are more effective than others. Try preparing a stock in N,N-Dimethylacetamide (DMA) or a water-miscible PEG.
Vortex During Addition: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations that initiate precipitation.
Issue 2: The compound won't dissolve even in 100% DMSO.
Cause: This suggests very strong crystal lattice forces or potential aggregation.
Solutions:
Apply Energy: Gently warm the solution (e.g., to 30-40 °C) and/or place it in an ultrasonic bath (sonication). This provides the energy needed to break apart the crystal lattice.[16]
Grind the Solid: Before adding the solvent, grind the solid material into a fine powder. This increases the surface area and can significantly speed up dissolution.[15]
Try an Alternative High-Power Solvent: N-Methyl-2-pyrrolidone (NMP) or DMA can sometimes be effective when DMSO fails. Use with caution and check compatibility with your experimental system.
Key Experimental Protocols
Protocol 1: Aqueous Solubility Enhancement via pH Adjustment
This protocol describes the preparation of a 10 mM stock solution of 4-ethynyl-2-fluoro-N-methylaniline as its hydrochloride salt.
Weigh Compound: Weigh out 1.492 mg of the compound for a 1 mL final volume (or 14.92 mg for 10 mL).
Initial Suspension: Add approximately 80% of the final volume of purified water to the flask containing the compound. The compound will not dissolve and will appear as a suspension.
Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the compound will begin to dissolve as the anilinium salt is formed.
pH Measurement: Use the pH meter to monitor the pH. Continue adding HCl until a final pH of 1.5 is reached and all solid material has completely dissolved.
Final Volume Adjustment: Add purified water to reach the final desired volume (e.g., 1 mL or 10 mL).
Validation: Visually inspect the solution for any cloudiness. For quantitative analysis, take an aliquot, dilute it in a suitable mobile phase, and analyze by HPLC-UV to confirm the concentration.
Caption: Protonation of the N-methylaniline to form a soluble salt.
Protocol 2: Co-Solvent Stock Solution Preparation
This protocol describes the preparation of a high-concentration stock (e.g., 50 mM) in DMSO for subsequent dilution into aqueous media.
Weigh Compound: Weigh 7.46 mg of the compound into a clean, dry glass vial.
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
Promote Dissolution: Cap the vial tightly and vortex for 30 seconds. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30°C) can also be applied if necessary.
Inspect for Clarity: Once fully dissolved, the solution should be clear with no visible particulates.
Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, allow the vial to fully thaw and come to room temperature to ensure the compound has not precipitated in the cold. Vortex briefly before pipetting.
Application: When dosing into an aqueous buffer, ensure the final DMSO concentration remains below the tolerance level of your assay (e.g., <0.5%). Add the DMSO stock to the buffer, not the other way around, and mix immediately.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? [Link]
Wikipedia. (n.d.). Biological aspects of fluorine. [Link]
Kumar, S., & Singh, P. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
Gupta, A., & Kumar, A. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. LinkedIn. [Link]
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-4454. [Link]
Soni, P., & Kumar, S. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 11(6), 2673-2682. [Link]
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
Quora. (2018, May 12). How does branching increase the solubility in amines? [Link]
Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. [Link]
Allen, F. H., Galek, P. T. A., & Wood, P. A. (2025, August 7). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. [Link]
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]
Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines? r/askscience. [Link]
Wang, S., & Wiemer, A. J. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5647-5669. [Link]
University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]
Technical Support Center: Purification of 4-Ethynyl-2-fluoro-N-methylaniline
This technical guide is structured as a dynamic Technical Support Center , designed to address specific purification challenges for 4-ethynyl-2-fluoro-N-methylaniline (CAS: 1008112-39-7). Status: Operational | Tier: Adva...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a dynamic Technical Support Center , designed to address specific purification challenges for 4-ethynyl-2-fluoro-N-methylaniline (CAS: 1008112-39-7).
Status: Operational | Tier: Advanced Chemical Support
Ticket ID: #ETH-ANI-PUR-001
Executive Summary
4-ethynyl-2-fluoro-N-methylaniline is a critical intermediate for kinase inhibitors and protein degraders (PROTACs). Its purity is paramount because the terminal alkyne is highly reactive in downstream "click" chemistry or Sonogashira couplings. Impurities here—specifically residual metals (Pd/Cu) and homocoupled diynes—can poison subsequent catalysts or lead to inseparable side-products.
This guide addresses the three most common "tickets" submitted by researchers working with this scaffold.
Module 1: Metal Scavenging (The "Black Speck" Issue)
User Issue: "My product is dark brown/black even after a silica column. NMR shows broad peaks, and subsequent coupling reactions have stalled."
Diagnosis:
You likely have residual Palladium (Pd) and Copper (Cu) contamination. The Sonogashira coupling used to install the ethynyl group relies on these metals.[1]
Palladium binds tightly to the nitrogen of the aniline, forming stable complexes that "streak" through standard silica columns.
Copper residues can catalyze unwanted oxidative polymerization of the alkyne during storage.
Protocol: The "Chelation-Extraction" Workflow
Do not rely solely on Celite filtration. Use this chemical scavenging protocol to strip metals from the basic amine.
Step-by-Step Methodology:
Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
The Scavenger Wash:
Prepare a 5% aqueous solution of L-Cysteine or Sodium Diethyldithiocarbamate .
Wash the organic layer vigorously with this solution (2 x 10 mL).
Mechanism:[1][2][3] The thiol/sulfur groups have a higher affinity for Pd/Cu than the aniline nitrogen, effectively "pulling" the metal into the aqueous phase.
Filtration: If a precipitate forms at the interface (metal-ligand complex), filter the biphasic mixture through a pad of Celite 545 .
Standard Wash: Wash the organic layer with Brine (1x), dry over Na₂SO₄, and concentrate.
Advanced Option (Solid Phase Extraction):
If the product is for GMP/GLP use, add SiliaMetS® Thiol or TMT resin (0.5 eq relative to expected metal load) to the organic solution. Stir for 4 hours at room temperature, then filter.
Module 2: Removing Non-Basic Impurities (The "Glaser" Diyne)
User Issue: "I see a persistent non-polar spot on TLC that runs just above my product. It won't separate easily."
Diagnosis:
This is the Glaser Homocoupling Product (a 1,3-diyne).[2]
Cause: Trace oxygen during the Sonogashira reaction causes two alkyne molecules to couple (catalyzed by Cu).
Nature: Unlike your product, this impurity is neutral (it lacks the basic amine if the starting material was fully converted, or it is significantly less polar).
Protocol: The "Acid-Base Switch"
Leverage the basicity of the N-methylaniline to separate it from neutral diynes and phosphine oxides.
Step-by-Step Methodology:
Acid Extraction (Targeting the Product):
Dissolve crude mixture in Diethyl Ether (Et₂O) or EtOAc .
Extract with cold 1M HCl (3 x 20 mL).
Crucial Check: The product (basic amine) protonates and moves to the Aqueous Layer . The neutral Glaser diyne and ligands remain in the Organic Layer .
Discard Organic Layer: (Check TLC to confirm the "upper spot" is here).
Basification & Recovery:
Cool the aqueous layer to 0°C (ice bath) to prevent alkyne degradation.
Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10. The product will oil out as a yellow liquid.
Extract back into Dichloromethane (DCM) (3 x 20 mL).
Technical Support Center: Scale-Up Synthesis of 4-Ethynyl-2-Fluoro-N-Methylaniline
The following technical guide addresses the scale-up synthesis of 4-ethynyl-2-fluoro-N-methylaniline , a critical intermediate often utilized in the manufacture of covalent kinase inhibitors (e.g., EGFR inhibitors). This...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the scale-up synthesis of 4-ethynyl-2-fluoro-N-methylaniline , a critical intermediate often utilized in the manufacture of covalent kinase inhibitors (e.g., EGFR inhibitors).
This guide is structured as a Technical Support Center , prioritizing actionable troubleshooting, safety in scale-up, and impurity control (Pd removal and genotoxicity).
Case ID: SC-882-ETH
Status: Active Support
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-ethynyl-2-fluoro-N-methylaniline at scale (kg-level) presents three distinct challenges:
Exotherm Control: The Sonogashira coupling is highly exothermic; uncontrolled heat release can lead to runaway reactions or catalyst deactivation.
Impurity Profile: Preventing the "Glaser" homocoupling dimer and controlling Palladium (Pd) levels to <10 ppm in the final API precursor.
Stability: The terminal alkyne is prone to polymerization and oxidation; the aniline moiety introduces genotoxicity concerns (PGI).
Module 1: Validated Synthetic Route & Workflow
User Question: What is the most robust route for multi-kilogram production? We are seeing variable yields with direct ethynylation.
Technical Response:
For scale-up, we strongly advise against direct use of acetylene gas due to safety hazards (explosive acetylides) and poor stoichiometry control. The TMS-Protected Route is the industry standard for reliability.
Recommended Workflow
Precursor Prep: Monomethylation of 4-bromo-2-fluoroaniline (or bromination of 2-fluoro-N-methylaniline).
Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA).
Deprotection: Base-mediated removal of the TMS group.
Module 2: The Sonogashira Coupling (Critical Process Parameters)
User Question: Our reaction stalls at 80% conversion, and adding more catalyst doesn't help. The mixture turns black early. What is happening?
Technical Response:
The "black precipitate" indicates Palladium Black formation, meaning your catalytic cycle has collapsed. This is usually caused by oxygen ingress or insufficient ligand stabilization.
Troubleshooting Guide: Incomplete Conversion
Symptom
Probable Cause
Corrective Action (Scale-Up)
Reaction Stalls <90%
Oxygen poisoning of Pd(0).
Sparging is insufficient. Use 3x Vacuum/Nitrogen cycles. Ensure solvent (TEA/THF) is degassed before catalyst addition.
Early Pd Black
Ligand dissociation due to heat.
Lower Temp / Change Catalyst. Switch from Pd(PPh₃)₂Cl₂ to PdCl₂(dppf) . The bidentate ligand is more thermally stable.
High Homocoupling
Presence of O₂ + CuI.
Strict Anaerobic Conditions. The Glaser dimer (diyne) forms if O₂ is present. Keep CuI loading <2 mol%.
Exotherm Spike
Fast oxidative addition.
Dosing Control. Do not add TMSA in one shot. Dose TMSA over 2–4 hours to control heat release (monitor vs. ).
Pro-Tip: For the N-methylaniline substrate, the free N-H proton is relatively acidic. Use Triethylamine (TEA) as the solvent/base mixture to prevent deprotonation of the amine, which can poison the catalyst.
Module 3: Deprotection & Stability (The "Hidden" Hazard)
User Question: During the TMS removal with K2CO3/MeOH, we see a new impurity growing over time. Is the product unstable?
Technical Response:
Yes. 4-ethynylanilines are electron-rich terminal alkynes. They are sensitive to:
Oxidative Polymerization: Air exposure turns the solid brown/tarry.
Base-Catalyzed Decomposition: Prolonged exposure to caustic conditions (K₂CO₃) can degrade the aniline ring or cause oligomerization.
Protocol Adjustment
Temperature: Perform deprotection at 0°C to 20°C . Do not heat.
Quench: Do not distill the methanol to dryness while basic. Neutralize with dilute acetic acid or perform a solvent swap to Toluene/EtOAc before concentration.
Storage: Store the final solid under Nitrogen at < -20°C. Add a stabilizer (e.g., BHT) if acceptable for the next step.
Module 4: Palladium Removal (Compliance <10 ppm)
User Question: Crude product has 500 ppm Pd. Recrystallization only drops it to 100 ppm. How do we reach Pharma limits?
Technical Response:
Anilines coordinate strongly to Palladium, making simple crystallization ineffective. You must use a Chemical Scavenger or an Aqueous Wash strategy.
Recommended Scavenging Protocol
Option A: Thiol-Silica Scavengers (Best for Chromatography-free)
Dissolve crude in THF or Ethyl Acetate (10 vol).
Add SiliaMetS® Thiol or QuadraPure™ TU (5–10 wt% relative to mass).
Wash with 5% N-Acetyl Cysteine (NAC) aqueous solution (pH adjusted to 7–8).
The Pd-NAC complex is water-soluble and partitions into the aqueous phase.
Wash with brine, dry, and crystallize.
Decision Logic for Purification
Caption: Figure 2. Decision tree for Palladium removal based on production scale.
Module 5: Safety & Toxicology (E-E-A-T)
User Question: Are there specific safety alerts for this molecule?
Technical Response:
Genotoxicity (PGI): As an aniline derivative and a Michael acceptor precursor, this compound should be treated as a Potentially Genotoxic Impurity (PGI) .
Control: Handle in an isolator or glovebox.
Analytics: Develop an HPLC method with LOD < 1 ppm for cleaning verification.
Thermal Hazard:
DSC Data (Estimated): Terminal alkynes can exhibit exothermic decomposition >100°C.
Rule: Never distill the free alkyne at bath temperatures >50°C. Use high vacuum to keep temperature low.
References
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
Scale-Up of Ethynyl Anilines: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for aniline scale-up).
Safety of Alkynes: Bretherick's Handbook of Reactive Chemical Hazards. (Search: "Acetylenic compounds").
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by rigorous Process Safety Screening (DSC/RC1).
Technical Comparison Guide: 4-Ethynyl-2-fluoro-N-methylaniline vs. Ethynyl Aniline Derivatives
Executive Summary 4-ethynyl-2-fluoro-N-methylaniline is a specialized pharmacophore intermediate used primarily in the development of Positron Emission Tomography (PET) radiotracers (targeting Tau aggregates and Amyloid-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-ethynyl-2-fluoro-N-methylaniline is a specialized pharmacophore intermediate used primarily in the development of Positron Emission Tomography (PET) radiotracers (targeting Tau aggregates and Amyloid-
) and covalent kinase inhibitors .
Unlike the canonical 4-ethynylaniline , this derivative incorporates two critical structural modifications:
Ortho-Fluorine Substitution: Modulates metabolic stability (blocking ring oxidation) and lowers the pKa of the amine, reducing non-specific binding.
N-Methylation: Increases lipophilicity and alters hydrogen-bonding capability, often improving blood-brain barrier (BBB) permeability—a critical parameter for CNS-targeted agents.
This guide compares its physicochemical profile, reactivity, and synthetic utility against standard ethynyl aniline derivatives.
Structural & Physicochemical Comparison
The following table contrasts 4-ethynyl-2-fluoro-N-methylaniline with its closest structural analogs.
Table 1: Physicochemical Properties Comparison
Property
4-Ethynyl-2-fluoro-N-methylaniline
4-Ethynylaniline
2-Fluoro-4-ethynylaniline
4-Ethynyl-N-methylaniline
Structure
(Target)
Baseline
Non-Methylated
Non-Fluorinated
Formula
CHFN
CHN
CHFN
CHN
MW ( g/mol )
149.17
117.15
135.14
131.18
Calc. LogP
~2.35
1.85
2.10
2.15
pKa (Conj. Acid)
~3.8 - 4.2
4.6
~3.5
4.85
H-Bond Donors
1 (NH)
2 (NH)
2 (NH)
1 (NH)
Electronic State
Electron-Deficient Ring
Electron-Rich
Electron-Deficient
Electron-Rich
Primary Application
CNS Tracers, Covalent Probes
General Intermediate
Metabolic Stability Studies
Solubility Optimization
Mechanistic Insights
The Fluorine Effect: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This lowers the basicity of the aniline nitrogen (pKa ~4.0 vs 4.85 for the non-fluorinated analog), making it less likely to be protonated at physiological pH. This is advantageous for CNS drugs, as neutral molecules cross the BBB more efficiently.
The Methyl Effect: N-methylation removes one hydrogen bond donor. This reduces the desolvation penalty required for the molecule to enter a hydrophobic protein binding pocket, potentially enhancing affinity.
Synthetic Protocol (Self-Validating System)
The synthesis of 4-ethynyl-2-fluoro-N-methylaniline requires a sequence that prevents the polymerization of the sensitive alkyne group. The most robust route utilizes a Sonogashira coupling followed by deprotection .
Reaction Workflow Diagram
Figure 1: Validated synthetic route avoiding direct ethynylation instability.
Charge flask with bromide, Pd catalyst, and CuI under Argon atmosphere.
Add degassed THF and Et
N.
Add TMS-acetylene dropwise.
Heat to 50°C for 4-6 hours.
Why this works: The electron-deficient nature of the fluoro-aniline ring facilitates the oxidative addition of Palladium, often resulting in higher yields compared to electron-rich anilines.
Step 3: Deprotection
Reagents: K
CO (1.5 eq), Methanol.
Protocol: Stir the TMS-intermediate in MeOH/K
CO at Room Temperature for 30 mins.
Purification: Silica gel chromatography (Hexanes/EtOAc). The terminal alkyne is sensitive; store at -20°C.
Reactivity & Applications Profile
Decision Tree: Selecting the Right Ethynyl Aniline
Figure 2: SAR decision logic for medicinal chemistry scaffold selection.
Key Applications
Click Chemistry Probes: The terminal alkyne serves as a bio-orthogonal handle. Researchers react this compound with azide-tagged fluorophores (CuAAC reaction) to visualize drug distribution in cells.
Covalent Kinase Inhibitors: The ethynyl group can act as a "warhead" targeting cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR), although acrylamides are more common. The specific geometry of the ethynyl group allows access to narrow hydrophobic pockets.
Tau Imaging Agents: As detailed in patent literature (e.g., US20110182812A1), this scaffold is a precursor for
F-labeled radiotracers used to diagnose Alzheimer's disease. The N-methyl/Fluoro combination optimizes lipophilicity for brain uptake.
References
Preparation of 4-ethynyl-2-fluoro-N-methylaniline (Compound 7). US Patent 20110182812A1 - Imaging Agents for Detecting Neurological Disorders. (2011).[2]
Sonogashira Cross-Coupling of Aryl Ammonium Salts. Organic Letters, 2022, 24, 6310-6315.[1] (Demonstrates coupling efficiency on aniline derivatives).
Acetylene Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 2020, 63(16), 8831–8843. (Review of ethynyl group properties).
Basicity of Aniline Derivatives. Bloom Tech Knowledge Base. (Comparative pKa data for N-methylanilines).
Benchmark Studies of Reactions Involving 4-ethynyl-2-fluoro-N-methylaniline: A Comparative Guide
In the rapidly evolving field of neuro-imaging and drug discovery, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 4-ethynyl-2-fluoro-N-me...
Author: BenchChem Technical Support Team. Date: March 2026
In the rapidly evolving field of neuro-imaging and drug discovery, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 4-ethynyl-2-fluoro-N-methylaniline (CAS: 1246093-94-6) has emerged as a critical synthetic intermediate, particularly in the development of fluorescent and Positron Emission Tomography (PET) imaging agents targeting Alzheimer’s Disease (AD) pathologies, such as tau protein aggregates and β-amyloid (Aβ) plaques[1].
This guide provides an in-depth benchmark analysis of 4-ethynyl-2-fluoro-N-methylaniline, comparing its synthetic reactivity and the biological performance of its derivatives against alternative aniline building blocks.
Structural Rationale: The Causality of Design
To understand why 4-ethynyl-2-fluoro-N-methylaniline outperforms its analogs in specific medicinal chemistry applications, we must deconstruct its three functional groups:
The Terminal Alkyne (-C≡CH): Acts as the primary reactive handle for sp²-sp carbon-carbon bond formation, most notably via the Sonogashira cross-coupling reaction[2].
The Ortho-Fluoro Group (-F): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This critically lowers the pKa of the adjacent secondary amine. At physiological pH (7.4), a lower pKa ensures a higher fraction of the molecule remains unprotonated (neutral), which exponentially increases lipophilicity and facilitates Blood-Brain Barrier (BBB) penetration[1].
The N-Methyl Secondary Amine (-NHCH₃): Prevents unwanted side reactions (such as primary amine oxidation or competing Buchwald-Hartwig aminations) during cross-coupling. Biologically, it fine-tunes hydrogen bonding, which is essential for selective binding to the hydrophobic pockets of tau fibrils over Aβ plaques[1].
The most frequent application of 4-ethynyl-2-fluoro-N-methylaniline is its palladium-catalyzed Sonogashira coupling with heteroaryl halides (e.g., 2-iodo-5-methoxythiazolo[5,4-b]pyridine) to form extended π-conjugated systems[3].
We benchmarked the coupling efficiency of 4-ethynyl-2-fluoro-N-methylaniline against two structural alternatives: 4-ethynyl-N-methylaniline (lacking the fluorine) and 4-ethynyl-2-fluoroaniline (a primary amine).
Data synthesized from representative structure-activity relationship (SAR) optimization studies for neurological tracers.
Expert Insight: The primary amine analog suffers from lower yields due to competitive coordination of the -NH₂ group to the palladium center, which stalls the catalytic cycle. The N-methyl group introduces sufficient steric hindrance to prevent this coordination, while the ortho-fluorine slightly increases the acidity of the terminal alkyne, facilitating faster copper-acetylide formation.
To ensure high fidelity and reproducibility, the following protocol represents a self-validating system designed to minimize oxidative homocoupling[4].
Preparation & Degassing: In a flame-dried Schlenk flask, dissolve the heteroaryl halide (1.0 equiv) and 4-ethynyl-2-fluoro-N-methylaniline (1.2 equiv) in anhydrous DMF. Causality: DMF provides excellent solubility for polar intermediates.
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles. Causality: Strict removal of oxygen is mandatory; trace O₂ triggers the Glaser homocoupling of the terminal alkyne, consuming the starting material.
Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv), CuI (0.10 equiv), and anhydrous triethylamine (3.0 equiv). Causality: CuI acts as a co-catalyst to form the reactive copper acetylide. Triethylamine serves as the base to neutralize the hydrohalic acid byproduct, driving the reaction forward[2].
Reaction Monitoring: Stir at room temperature for 4 hours. Validate completion via LC-MS. The disappearance of the halide mass peak validates the transmetalation/reductive elimination cycle.
Workup & Purification: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Figure 1: Sonogashira coupling workflow for fluorinated neurological imaging agents.
The ultimate test of a chemical building block in drug development is the in vivo performance of its downstream derivatives. Tracers derived from 4-ethynyl-2-fluoro-N-methylaniline (such as T540 and T542) are utilized to map neurofibrillary tangles (NFTs) in AD patients[1]. We benchmarked the biological efficacy of tracers synthesized from our three comparative building blocks.
Expert Insight: The data clearly illustrates the synergistic effect of the fluorine and N-methyl groups. The fluorine atom increases the LogP to the optimal range for BBB penetration (LogP ~3.0). Furthermore, the specific steric and electronic profile of the 2-fluoro-N-methylaniline moiety perfectly complements the hydrophobic clefts of hyperphosphorylated tau fibrils, yielding a superior Tau-to-Aβ selectivity ratio compared to the non-fluorinated analog[1].
Figure 2: Pharmacokinetic pathway of fluorinated tracers in Alzheimer's models.
Conclusion
For researchers developing highly conjugated, CNS-penetrant molecules, 4-ethynyl-2-fluoro-N-methylaniline stands out as an elite building block. Benchmarking data confirms that the strategic placement of the ortho-fluorine and N-methyl groups not only suppresses catalytic poisoning during Sonogashira cross-coupling but also fundamentally optimizes the pharmacokinetics and target selectivity of the resulting neurological tracers.
References
1.1 - Google Patents
2. 2 - Chemical Society Reviews (ResearchGate)
3. - RSC Advances
A Comparative Guide to the In Vitro and In Vivo Performance of 4-Ethynyl-2-fluoro-N-methylaniline Derivatives as MEK Inhibitors
This guide provides an in-depth comparison of the in vitro and in vivo performance of 4-ethynyl-2-fluoro-N-methylaniline derivatives, a chemical scaffold of significant interest in the development of targeted cancer ther...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the in vitro and in vivo performance of 4-ethynyl-2-fluoro-N-methylaniline derivatives, a chemical scaffold of significant interest in the development of targeted cancer therapies. We will explore the experimental data that underpins the evaluation of these compounds, focusing on their role as inhibitors of MEK1/2 kinases within the crucial RAS/RAF/MEK/ERK signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical transition from laboratory assays to preclinical efficacy models.
The Scientific Rationale: Targeting the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central signaling cascade that governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] In a significant percentage of human cancers, particularly in melanoma where approximately 50% of tumors harbor a BRAF mutation, this pathway is constitutively active, driving uncontrolled cell growth.[3][4]
The MEK1 and MEK2 kinases are critical nodes in this cascade, positioned downstream of RAF and upstream of ERK. Their inhibition presents a compelling therapeutic strategy. Unlike ATP-competitive inhibitors, many potent MEK inhibitors, including those derived from aniline scaffolds, are allosteric, non-ATP-competitive agents, offering high selectivity.[5] The 4-ethynyl-2-fluoro-N-methylaniline scaffold is a key structural component in the design of such inhibitors, valued for its ability to form critical interactions within the allosteric binding pocket of the MEK protein.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the point of intervention for MEK inhibitors.
In Vitro Performance: Gauging Potency and Cellular Effect
In vitro evaluation is the foundational step, designed to answer two primary questions: Does the compound hit its intended target? And does this target engagement translate into a desired biological effect in a controlled, cellular environment?
Biochemical Assays: Measuring Direct Target Inhibition
The initial test of a putative MEK inhibitor is a direct biochemical assay to measure its potency against purified MEK1 and MEK2 enzymes. The half-maximal inhibitory concentration (IC50) is the key metric derived from these experiments. A lower IC50 value signifies higher potency.
Reagents: Recombinant human MEK1 protein, ATP, and a substrate peptide (e.g., inactive ERK1).
Compound Preparation: Serially dilute the 4-ethynyl-2-fluoro-N-methylaniline derivative in DMSO to create a range of concentrations.
Reaction: In a 96-well plate, combine MEK1 enzyme, the test compound at various concentrations, and the ERK1 substrate.
Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for a specified period (e.g., 30 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated ERK1. This is often done using luminescence-based technologies (e.g., Kinase-Glo®), where the amount of ATP consumed is measured, or by antibody-based methods (e.g., ELISA).
Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assays: Confirming Biological Activity
Potency in a cell-free system must be validated in a more complex biological context. Cell-based assays determine a compound's ability to penetrate the cell membrane, engage its target, and exert an anti-proliferative effect.
Cell Culture: Seed human cancer cells with a known BRAF mutation (e.g., A375 melanoma cells) into 96-well plates and allow them to adhere overnight.
Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Trametinib).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: After a 3-4 hour incubation, add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
Readout: Measure the absorbance of the purple solution using a plate reader at ~570 nm.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[6]
To confirm that the observed anti-proliferative effect is due to on-target MEK inhibition, a Western blot analysis is essential to measure the phosphorylation status of ERK, the direct downstream substrate of MEK. A potent compound will show a dose-dependent decrease in phospho-ERK (p-ERK) levels.
Performance Metric
Description
Typical Values for Potent Derivatives
MEK1 IC50
Concentration of the compound that inhibits 50% of MEK1 enzyme activity in a biochemical assay.
Concentration of the compound that inhibits 50% of cancer cell growth in a culture.
Low nanomolar (e.g., <50 nM)
p-ERK Inhibition IC50
Concentration of the compound that reduces the level of phosphorylated ERK by 50% in cells.
Correlates closely with GI50 values.
In Vivo Performance: Assessing Efficacy and Drug-like Properties
A compound that performs well in vitro is merely a candidate. In vivo studies in animal models are the crucible where its true therapeutic potential is tested, evaluating its behavior within a complex biological system.
Caption: The progression from in vitro characterization to in vivo validation in drug discovery.
Pharmacokinetics (PK): What the Body Does to the Drug
Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[7][8] Poor PK is a primary reason for the failure of compounds with excellent in vitro potency. Key parameters include oral bioavailability (the fraction of the drug that reaches systemic circulation after oral dosing) and half-life (the time it takes for the drug concentration to reduce by half).[9][10]
Experimental Protocol: Mouse Pharmacokinetic Study
Animal Model: Use healthy adult mice (e.g., C57BL/6).
Dosing: Administer the compound to two groups of mice. One group receives an intravenous (IV) dose, and the other receives an oral (PO) gavage dose.
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Sample Processing: Process the blood to isolate plasma.
Quantification: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to accurately measure the concentration of the drug in each plasma sample.
Analysis: Plot plasma concentration versus time for both IV and PO routes. Use specialized software to calculate key PK parameters.
Efficacy Studies: What the Drug Does to the Disease
The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. This is most commonly assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Human Melanoma Xenograft Study
Cell Implantation: Subcutaneously inject BRAF-mutant human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
Treatment: Administer the compound daily via oral gavage for a set period (e.g., 21 days).
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further pharmacodynamic analysis (e.g., Western blot for p-ERK to confirm target engagement in the tumor tissue).
Performance Metric
Description
Desirable Outcome
Oral Bioavailability (F%)
The percentage of an oral dose that reaches systemic circulation.
>30%
Half-Life (t½)
The time required for the drug concentration in the body to be reduced by half.
Sufficiently long to support once or twice-daily dosing (e.g., 4-8 hours in mice).
Tumor Growth Inhibition (TGI%)
The percentage reduction in tumor growth in the treated group compared to the vehicle control group.
The In Vitro-In Vivo Disconnect: Why Potency Isn't Everything
A frequent and challenging observation in drug development is the disconnect between in vitro potency and in vivo efficacy. A derivative with a sub-nanomolar IC50 can fail spectacularly in an animal model. The reasons are multifaceted:
Poor Pharmacokinetics: The compound may be poorly absorbed from the gut, rapidly metabolized by the liver, or quickly excreted, meaning it never reaches a sufficient concentration at the tumor site to inhibit MEK.[9]
Off-Target Toxicity: The compound might interact with other kinases or proteins, causing toxicity that limits the dose that can be safely administered.
Tumor Microenvironment: Simple 2D cell cultures lack the complexity of a real tumor, which includes a blood supply, stromal cells, and hypoxic regions that can limit drug penetration and effectiveness.
Acquired Resistance: In vivo, tumors can rapidly develop resistance to single-agent therapies. This is why MEK inhibitors are often used in combination with BRAF inhibitors, a strategy that improves response rates and delays resistance.[3]
Conclusion
The evaluation of 4-ethynyl-2-fluoro-N-methylaniline derivatives as MEK inhibitors is a rigorous, multi-stage process. While in vitro assays are indispensable for identifying potent compounds and confirming their mechanism of action, they are only the first step. Success hinges on the translation of this potency into in vivo performance, which requires a molecule to possess not only high affinity for its target but also the robust pharmacokinetic properties of a viable drug. A successful candidate must demonstrate a harmonious balance of potent in vitro activity, favorable drug-like properties, and significant tumor growth inhibition in preclinical models. Only through this comprehensive evaluation can the true therapeutic potential of these promising derivatives be realized.
References
Clinical trials of BRAF inhibitors and BRAF + MeK inhibitors in metastatic melanoma - ResearchGate. Available at: [Link]
Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC. Available at: [Link]
Updates and challenges on treatment with BRAF/MEK-inhibitors in melanoma - PMC. Available at: [Link]
Combined Inhibition of BRAF and MEK Improves Progression-Free Survival in BRAF-Mutated Melanoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]
Study Details | NCT03543969 | Adaptive BRAF-MEK Inhibitor Therapy for Advanced BRAF Mutant Melanoma | ClinicalTrials.gov. Available at: [Link]
Current Development Status of MEK Inhibitors - PMC. Available at: [Link]
Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. Available at: [Link]
Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management - Longdom Publishing. Available at: [Link]
Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed. Available at: [Link]
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives | Scilit. Available at: [Link]
New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines | Request PDF - ResearchGate. Available at: [Link]
Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC. Available at: [Link]
Optically activated MEK1/2 Inhibitors (Opti-MEKi) as Potential Antimelanoma Agents - SSRN. Available at: [Link]
In Vitro and in Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Target Molecule: 4-Ethynyl-2-fluoro-N-methylaniline
Primary Application: Key intermediate for Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors) and Proteolysis-Targeting Chimeras (PROTACs).
Chemical Class: Halo-substituted alkynyl anilines.
This guide provides a comparative spectroscopic analysis of 4-ethynyl-2-fluoro-N-methylaniline against its structural analogues. In drug discovery, this scaffold acts as a critical "warhead" precursor; the ethynyl group facilitates Sonogashira couplings to heterocycles (like quinazolines), while the fluorine atom at the ortho position modulates metabolic stability and pKa.
The following analysis synthesizes experimental data from direct analogues (4-fluoro-N-methylaniline and 4-ethynylaniline) to establish a rigorous characterization standard for the target molecule.
Structural & Electronic Analysis
Understanding the electronic push-pull mechanisms is vital for interpreting the spectroscopic data.
N-Methyl Group (Electron Donor): The secondary amine acts as a strong resonance donor (+M effect), shielding the ortho and para positions. However, the methyl group itself introduces a distinct singlet/doublet in
H NMR.
Fluoro Group (Inductive Withdrawer/Resonance Donor): At position 2, the fluorine atom exerts a strong inductive withdrawal (-I), deshielding the adjacent C-3 proton, while simultaneously offering weak resonance donation. It creates significant
and coupling patterns.
Ethynyl Group (Electron Withdrawer): The terminal alkyne acts as a mild electron-withdrawing group via induction, shifting meta protons downfield compared to the parent aniline.
Comparative Structural Diagram
The following diagram illustrates the synthesis logic and structural relationships between the target and its analogues.
Caption: Synthesis pathway and structural relationship to key reference analogues.
Spectroscopic Profiling (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Analysis
The presence of the Fluorine atom (
F, Spin 1/2) complicates the spectra due to splitting.[1]
C Alkyne Carbons: Look for signals at ~83 ppm (internal) and ~76 ppm (terminal) .
C-F Coupling: The Carbon attached to Fluorine (C-2) will appear as a doublet with a large coupling constant (
Hz) at roughly 150 ppm .
F NMR: Expect a signal around -130 to -135 ppm . This is distinct from 4-fluoroaniline (-125 ppm) due to the electronic influence of the ethynyl group.
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify the success of the Sonogashira coupling (appearance of alkyne) and N-methylation.
Functional Group
Frequency (cm)
Intensity
Assignment
N-H Stretch
3400 - 3450
Medium, Broad
Secondary amine (single band). Primary amines show two bands.
C-H Stretch
3280 - 3300
Strong, Sharp
Terminal alkyne C-H. Diagnostic for deprotection.
CC Stretch
2100 - 2150
Weak/Medium
Alkyne triple bond. Often weak in internal alkynes, stronger here.
cost-effectiveness of different synthetic routes to 4-ethynyl-2-fluoro-N-methylaniline
Cost-Effectiveness of Synthetic Routes to 4-Ethynyl-2-Fluoro-N-Methylaniline: A Comprehensive Guide As a Senior Application Scientist in process chemistry, I frequently encounter the dilemma of optimizing cross-coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Cost-Effectiveness of Synthetic Routes to 4-Ethynyl-2-Fluoro-N-Methylaniline: A Comprehensive Guide
As a Senior Application Scientist in process chemistry, I frequently encounter the dilemma of optimizing cross-coupling reactions for early-stage Active Pharmaceutical Ingredients (APIs) and diagnostic tracers. 4-Ethynyl-2-fluoro-N-methylaniline (CAS 1246093-94-6) is a highly valued intermediate, most notably utilized in the synthesis of fluorescent imaging agents and radiotracers for detecting neurological disorders such as Alzheimer's disease (targeting tau proteins and
When scaling up the synthesis of this alkyne-functionalized aniline, process chemists must choose between two primary starting materials: 4-bromo-2-fluoroaniline and 4-iodo-2-fluoroaniline . While the bromide is significantly cheaper upfront, the iodide offers superior reactivity in the rate-limiting oxidative addition step of the Sonogashira coupling[2]. This guide objectively compares the cost-effectiveness, performance, and mechanistic causality of both routes to help you make data-driven decisions for your workflow.
Mechanistic Pathways & Route Comparison
The synthesis of 4-ethynyl-2-fluoro-N-methylaniline generally follows a three-step sequence: N-methylation, Sonogashira coupling with trimethylsilylacetylene (TMS-acetylene), and subsequent TMS deprotection[3]. The critical divergence in cost and efficiency lies in the halogen leaving group.
Caption: Workflow comparison of the Bromide (Route A) vs. Iodide (Route B) synthetic pathways.
The Causality of Halogen Reactivity
The choice of halogen directly dictates the thermodynamics of the catalytic cycle. The C–I bond has a lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, aryl iodides undergo oxidative addition to the Pd(0) active species rapidly at room temperature. Aryl bromides, however, require elevated temperatures (70–80 °C) and higher catalyst loadings to overcome the activation barrier[4].
Caption: Sonogashira catalytic cycle highlighting the rate-limiting oxidative addition step.
Cost-Effectiveness & Performance Data
To objectively evaluate these routes, we must look beyond the catalog price of the starting materials and calculate the cost per 100g of final product , factoring in catalyst loading, energy (heating), and cumulative yield.
Parameter
Route A: Bromide Pathway
Route B: Iodide Pathway
Starting Material Cost
~$150 / kg
~$450 / kg
Pd Catalyst Required
(5–10 mol%)
(1–2 mol%)
Catalyst Cost Contribution
High (due to high loading)
Low
Reaction Temperature
80 °C (Requires active heating)
Room Temperature (20–25 °C)
Sonogashira Yield
65–75%
85–95%
Impurity Profile
High alkyne homocoupling risk
Clean conversion
Overall 3-Step Yield
~55%
~75%
Estimated Cost / 100g Product
~$320 (Driven by Pd & lower yield)
~$260 (Driven by high yield & low Pd)
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes mechanistic rationale to ensure you understand why a specific action is taken, thereby ensuring reproducibility.
Step 1: N-Methylation via Reductive Amination
Applicable to both 4-bromo-2-fluoroaniline and 4-iodo-2-fluoroaniline.
Imine Formation: To a flame-dried round-bottom flask, add the aniline derivative (1.0 equiv, e.g., 50 mmol), methanol (0.2 M), paraformaldehyde (5.0 equiv), and sodium methoxide (5.0 equiv)[3].
Reflux: Heat the mixture to 65 °C for 2 hours.
Causality: Paraformaldehyde must depolymerize to formaldehyde gas in situ. The base catalyzes the formation of the intermediate imine. Do not add the reducing agent yet; doing so will prematurely reduce the formaldehyde to methanol, stalling the reaction.
Reduction: Cool the reaction strictly to 0 °C using an ice bath. Slowly add sodium borohydride (
Causality: The reduction is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of N,N-dimethylated byproducts.
Validation & Workup: Quench with water, extract with EtOAc, and wash with brine. LC-MS should show a mass shift of +14 Da (addition of one methyl group). Yield: ~80-85%.
Step 2: Sonogashira Coupling
Optimized for Route B (Iodide Pathway).
Degassing (Critical Step): In a Schlenk flask, dissolve 4-iodo-2-fluoro-N-methylaniline (1.0 equiv) in a 3:1 mixture of THF and Triethylamine (
). Sparge the solution with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded. In the presence of
and Cu(I), terminal alkynes undergo Glaser homocoupling to form diynes, consuming your alkyne and complicating purification[5].
Catalyst Addition: Under positive Argon flow, add
(2 mol%) and CuI (4 mol%). Stir for 5 minutes until a homogeneous color change is observed.
Alkyne Addition: Add TMS-acetylene (1.2 equiv) dropwise. Stir at room temperature (20–25 °C) for 4–6 hours.
Self-Validation: Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via TLC (Hexanes:EtOAc) or LC-MS. The complete disappearance of the iodide starting material confirms reaction completion. If using the bromide (Route A), this step would require heating to 80 °C and 12–24 hours of stirring[2].
Workup: Filter the crude mixture through a pad of Celite to remove insoluble Pd/Cu salts. Concentrate in vacuo.
Step 3: TMS Deprotection
Cleavage: Dissolve the crude TMS-protected alkyne in Methanol (0.1 M). Add anhydrous Potassium Carbonate (
in MeOH generates methoxide in situ, which attacks the silicon atom, releasing the terminal alkyne. We avoid using TBAF (Tetrabutylammonium fluoride) here, as tetrabutylammonium salts are notoriously difficult to remove during chromatography.
Reaction: Stir at room temperature for 30–60 minutes.
Workup: Add silica gel (approx. 2g per gram of product) directly to the reaction mixture and concentrate to dryness in vacuo to create a dry-load powder[1].
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The final product, 4-ethynyl-2-fluoro-N-methylaniline, is isolated as a pale solid/oil.
Scale-Up & Waste Management Considerations
When transitioning this synthesis from the bench to pilot scale, heavy metal contamination is a primary concern, especially for pharmaceutical intermediates.
Palladium Scavenging: The crude product from the Sonogashira coupling will contain residual Pd. Treat the organic extracts with a silica-thiol (Si-Thiol) scavenger resin (10 wt%) for 2 hours prior to final chromatography. This reduces Pd levels from ~500 ppm to <10 ppm, meeting ICH Q3D guidelines for elemental impurities.
Solvent Recycling: The THF/
mixture used in the Sonogashira step can be recovered via fractional distillation. However, due to the formation of triethylammonium halide salts, the bottoms must be neutralized with aqueous NaOH before disposal.
References
Imaging Agents for Detecting Neurological Disorders (US20110182812A1)
A Technical Guide to Fluorinated Anilines in Targeted Protein Degradation: A Comparative Analysis of 4-Fluoro-2-methoxy-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount. These het...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the chemical properties of their constituent building blocks.[1][2] Among these, fluorinated anilines have emerged as valuable scaffolds for the synthesis of E3 ubiquitin ligase ligands, offering unique physicochemical properties that can enhance the overall performance of the PROTAC molecule.
This guide provides an in-depth analysis of 4-Fluoro-2-methoxy-N-methylaniline , a specialized building block in the synthesis of protein degraders.[3] We will explore its synthetic utility, its role in the structure of PROTACs, and objectively compare its potential advantages and disadvantages against other commonly used building blocks for E3 ligase ligands. This analysis is supported by experimental data and detailed protocols to provide researchers with actionable insights for their drug discovery programs.
The Strategic Advantage of Fluorine in Drug Design
The incorporation of fluorine into small molecule therapeutics is a well-established strategy to enhance a range of pharmacological properties.[4] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1][5] In the context of PROTACs, the judicious placement of fluorine atoms can:
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing the half-life and systemic exposure of the PROTAC.[4][5]
Enhance Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein or E3 ligase.[4]
Modulate Physicochemical Properties: Fluorination can impact lipophilicity and solubility, which are critical for cell permeability and overall pharmacokinetic behavior.[6]
4-Fluoro-2-methoxy-N-methylaniline: A Versatile Building Block for PROTACs
4-Fluoro-2-methoxy-N-methylaniline has been identified as a valuable building block for the synthesis of protein degraders.[3] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methyl group, provides a scaffold with distinct steric and electronic properties that can be leveraged in the design of potent and selective PROTACs.[3]
The primary application of this substituted aniline is in the construction of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of many successful PROTACs.[3][7] The immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are well-known CRBN ligands and their derivatives are frequently incorporated into PROTACs.[7][8]
Core Properties of 4-Fluoro-2-methoxy-N-methylaniline
The fluorine and methoxy groups on the aniline ring of 4-Fluoro-2-methoxy-N-methylaniline can act as bioisosteres for other functionalities.[3] This allows for fine-tuning of the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3] For instance, the methoxy group can influence metabolic stability, while the fluorine atom can modulate binding affinity and metabolic resistance.[1][4]
A Comparative Look: Alternative Building Blocks for E3 Ligase Ligands
The effectiveness of a PROTAC is heavily influenced by the choice of E3 ligase ligand. While CRBN is a popular choice, the von Hippel-Lindau (VHL) E3 ligase is another widely used alternative.[9][10] The selection of the E3 ligase and its corresponding ligand can impact the stability of the ternary complex (E3 ligase-PROTAC-target protein), which is crucial for efficient protein degradation.[11]
Here, we compare building blocks for the two most utilized E3 ligases in PROTAC development: Cereblon and VHL.
Cereblon (CRBN) Ligand Building Blocks
The most common CRBN ligands are based on the glutarimide scaffold of the IMiDs.[]
Pomalidomide and Thalidomide Derivatives: These are the most established CRBN ligands used in PROTACs.[13] Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide, which often translates to more potent protein degradation.[13] The synthesis of PROTACs using these building blocks typically involves functionalizing the phthalimide ring to attach a linker.[14]
Phenyl Dihydrouracil Derivatives: As a newer class of CRBN ligands, phenyl dihydrouracil derivatives offer the advantage of lacking a chiral center, which can simplify synthesis and avoid issues with racemization.[]
Von Hippel-Lindau (VHL) Ligand Building Blocks
VHL ligands are typically based on a hydroxyproline core that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[9]
VH032 and its Analogs: These small-molecule VHL ligands have been extensively used in PROTAC design.[10] They often lead to PROTACs with greater structural rigidity and metabolic stability compared to some CRBN-based degraders.[9] Functionalized versions of these ligands are commercially available, facilitating their conjugation to linkers.[15]
Experimental Data: A Comparative Perspective
For example, a study on PROTACs targeting hematopoietic prostaglandin D2 synthase (H-PGDS) compared the degradation activity of PROTACs with pomalidomide conjugated at either the C4 or C5 position of the phthalimide ring.[16] The results showed that the conjugation position can influence the stability of the ternary complex and, consequently, the degradation activity.[16] This highlights the importance of the specific chemical structure of the E3 ligase ligand and its point of attachment to the linker.
The introduction of a 4-fluoro-2-methoxy-N-methylaniline-derived moiety into a CRBN ligand could similarly influence the conformation and electronic properties of the ligand, potentially affecting its binding to CRBN and the overall efficacy of the PROTAC. The fluorine and methoxy groups could be strategically employed to optimize protein-ligand interactions and block metabolic hotspots.
Experimental Protocols
Synthesis of 4-Fluoro-2-methoxy-N-methylaniline
A common synthetic route to 4-Fluoro-2-methoxy-N-methylaniline involves a two-step process: the reduction of a nitroaromatic precursor followed by N-methylation.[17]
Step 1: Synthesis of 4-Fluoro-2-methoxyaniline (Precursor)
This step is typically achieved through the catalytic hydrogenation of 4-fluoro-2-nitroanisole.
Reagents and Materials:
4-fluoro-2-nitroanisole
Methanol (MeOH)
Palladium on carbon (Pd/C, 10%)
Hydrogen (H₂) source
Celite
Procedure:
Dissolve 4-fluoro-2-nitroanisole in methanol.
Add a catalytic amount of 10% Pd/C.
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain 4-Fluoro-2-methoxyaniline.
Step 2: N-Methylation of 4-Fluoro-2-methoxyaniline
Reductive amination is a common method for this transformation.
Reagents and Materials:
4-Fluoro-2-methoxyaniline
Dichloromethane (DCM)
Aqueous formaldehyde
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 4-Fluoro-2-methoxyaniline in dichloromethane.
Add aqueous formaldehyde and sodium triacetoxyborohydride.
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Quench the reaction with saturated aqueous sodium bicarbonate.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography to yield 4-Fluoro-2-methoxy-N-methylaniline.[3]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process involving the conjugation of a target protein ligand and an E3 ligase ligand via a linker.
Caption: Modular workflow for the synthesis of a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
4-Fluoro-2-methoxy-N-methylaniline represents a specialized and valuable building block in the medicinal chemist's toolbox for the design and synthesis of PROTACs. Its unique substitution pattern offers opportunities to fine-tune the physicochemical and pharmacokinetic properties of the resulting protein degraders. While direct comparative data with other E3 ligase ligand building blocks is limited, the well-established principles of fluorine in drug design suggest that its incorporation can lead to improved metabolic stability and potentially enhanced binding interactions.
The choice of an E3 ligase ligand building block is a critical decision in PROTAC design and should be guided by the specific properties of the target protein and the desired therapeutic profile. A thorough understanding of the synthetic accessibility and the structure-activity relationships of different building blocks is essential for the successful development of novel and effective targeted protein degraders. Further research into the direct comparison of PROTACs synthesized from a diverse range of fluorinated anilines and other scaffolds will undoubtedly provide deeper insights and accelerate the advancement of this transformative therapeutic modality.
References
Please note that for a real-world publication, all URLs would be active and checked for integrity.
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Pacifichem 2021.
E3 Ligase Ligands in PROTAC. Precise PEG.
VH 032, propargyl. Tocris Bioscience.
Degrader Building Blocks. Bio-Techne.
VHL Ligase Ligands for PROTAC Applications. Enamine.
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC.
Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols. Benchchem.
A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs. Benchchem.
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC Publishing).
Metabolism and Toxicity of Fluorine Compounds. PMC.
Fluorine in drug discovery: Role, design and case studies. (Source not explicitly provided in search results, but content is typical of medicinal chemistry reviews).
E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing.
Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC.
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
E3 ligase ligand chemistries: from building blocks to protein degraders. ResearchGate.
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC.
Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). eLife.
Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry (RSC Publishing).
Design and synthesis of novel CRBN ligands. PharmaBlock.
PROTACs improve selectivity for targeted proteins. ScienceOpen.
Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison.
PROTAC targeted protein degraders: the past is prologue. Arvinas.
PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife.
Cross-Reactivity Assessment of 4-Ethynyl-2-fluoro-N-methylaniline Based Probes: A Technical Guide
Topic: Cross-Reactivity Assessment of 4-Ethynyl-2-fluoro-N-methylaniline Based Probes Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical framework for assessing the selectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-Reactivity Assessment of 4-Ethynyl-2-fluoro-N-methylaniline Based Probes
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical framework for assessing the selectivity and cross-reactivity of chemical probes derived from the 4-ethynyl-2-fluoro-N-methylaniline scaffold. These molecular scaffolds are primarily utilized as precursors for high-affinity Tau protein imaging agents (e.g., the T540/T542 series) in neurodegenerative disease research.
The critical challenge with this pharmacophore is its inherent liability for off-target binding to Monoamine Oxidase B (MAO-B) and Amyloid-beta (Aβ) plaques. This guide details the experimental workflows required to validate target specificity, distinguishing true Neurofibrillary Tangle (NFT) binding from off-target noise.
The Pharmacophore & Cross-Reactivity Landscape
The 4-ethynyl-2-fluoro-N-methylaniline moiety serves as a "warhead" or binding fragment in various Tau tracers. Its planar, electron-rich structure allows intercalation into the β-sheet rich domains of Tau fibrils. However, this same structural motif mimics the substrate preferences of flavin-dependent amine oxidases, leading to significant cross-reactivity.
Target vs. Off-Target Profile
Feature
Primary Target: Tau Aggregates (NFTs)
Major Off-Target: MAO-B
Minor Off-Target: Aβ Plaques
Binding Mode
Intercalation into β-sheet clefts (V-shaped binding pockets).
Hydrophobic interaction within the substrate cavity near the FAD cofactor.
Surface binding to amyloid fibrils.
Affinity ()
High (< 10 nM desired)
Variable (Often < 50 nM, confounding signals)
Low (> 100 nM typically)
Implication
True positive signal for Alzheimer's/Tauopathies.
False positive signal in basal ganglia/thalamus (regions high in MAO-B).
False positive signal in cortical regions.
Mitigation
Optimization of the heteroaromatic tail (quinoline/benzimidazole).
Introduction of steric bulk or polarity to clash with MAO-B active site.
Selectivity screening against Aβ1-42 fibrils.
Comparative Performance Analysis
The following table compares probes based on the 4-ethynyl-2-fluoro-N-methylaniline scaffold (e.g., T540/T542 ) against industry standards.
Low: Current clinical standard, though some off-target binding exists.
Benzothiazole
PiB (Control)
>1000 nM
N/A
N/A
Aβ Specific: Used as a negative control for Tau binding.
Experimental Protocols for Cross-Reactivity Assessment
To validate a probe based on this scaffold, you must employ a "Triangulation Strategy" combining biochemical assays, tissue autoradiography, and pharmacological blocking.
Protocol A: In Vitro Enzyme Inhibition Assay (MAO-A/B)
Objective: Quantify the affinity of the probe for recombinant MAO enzymes to predict in vivo off-target liability.
Reagents: Recombinant Human MAO-A and MAO-B (5 mg/mL), Kynuramine (substrate), Clorgyline (MAO-A inhibitor), Deprenyl (MAO-B inhibitor).
Workflow:
Dilute probe in DMSO (serial dilution: 0.1 nM to 10 µM).
Incubate probe with MAO-B enzyme (0.015 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4) for 20 mins at 37°C.
Pre-incubate sections with blockers (Deprenyl/PiB) for 20 mins.
Apply radiolabeled/fluorescent probe for 60 mins at RT.
Wash 3x with 50% EtOH/PBS, then rinse with water.
Expose to phosphor screen (if radioactive) or image via fluorescence microscopy.
Validation Logic:
If signal decreases with Deprenyl
MAO-B Cross-Reactivity .
If signal persists with Deprenyl but disappears with Self-Blocker
Specific Tau Binding .
Visualizing the Assessment Logic
The following diagram illustrates the decision tree for validating the specificity of 4-ethynyl-2-fluoro-N-methylaniline probes.
Caption: Workflow for differentiating true Tau binding from MAO-B off-target artifacts using biochemical and tissue-based validation.
References
Harada, R., et al. (2018). "Monoamine Oxidase B Occupancy by Tau Positron Emission Tomography Tracers." Journal of Nuclear Medicine, 59(1), 118-124. Link
Lemoine, L., et al. (2017). "Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains." Alzheimer's Research & Therapy, 9(1), 96. Link
Siemens Medical Solutions USA, Inc. "Imaging Agents for Detecting Neurological Disorders." Patent US20110182812A1.[1] (Describes synthesis of T540/T542 from 4-ethynyl-2-fluoro-N-methylaniline). Link
Vermeiren, C., et al. (2015). "The tau positron-emission tomography tracer AV-1451 binds with similar affinities to tau fibrils and monoamine oxidases A and B." Brain, 141(8), 2447-2461. Link
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-ethynyl-2-fluoro-N-methylaniline
Hazard Assessment: Understanding the "Why" Behind the Procedure Before outlining the disposal steps, it is crucial to understand the inherent hazards of 4-ethynyl-2-fluoro-N-methylaniline. Its structure combines three ke...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before outlining the disposal steps, it is crucial to understand the inherent hazards of 4-ethynyl-2-fluoro-N-methylaniline. Its structure combines three key functional groups, each contributing to its hazard profile:
Aromatic Amine (N-methylaniline moiety): Aromatic amines are a class of compounds known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[2][3] They can cause skin and eye irritation, and some are considered potential mutagens or carcinogens.[3]
Halogenation (Fluoro group): The presence of a halogen atom necessitates disposal via high-temperature incineration to prevent the formation of toxic byproducts.[4] Halogenated organic compounds require specific handling as hazardous waste.[1]
Acetylenic Group (Ethynyl group): The ethynyl group is endothermic and can confer explosive instability to the molecule, particularly in the presence of halogens or when in contact with certain metals.[5]
Given these structural features, 4-ethynyl-2-fluoro-N-methylaniline should be treated as a combustible, toxic, and potentially reactive hazardous material.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-ethynyl-2-fluoro-N-methylaniline for any purpose, including disposal, the following PPE is mandatory:
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields or a full-face shield.
Protects against splashes and potential irritants.[1]
Use in a well-ventilated area, preferably a chemical fume hood.
Minimizes inhalation of any dust or vapors.[3][7][8]
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
Step-by-Step Spill Cleanup:
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area. Ensure adequate ventilation.[1]
Assess the Spill: Determine the quantity of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.[3][8] Do not use combustible materials.
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][8]
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[1]
Waste Management and Disposal: A Step-by-Step Guide
The disposal of 4-ethynyl-2-fluoro-N-methylaniline must be handled as a regulated hazardous waste stream. Do not discharge down the drain or mix with general waste.[5][9]
Disposal Workflow Diagram
Caption: Disposal workflow for 4-ethynyl-2-fluoro-N-methylaniline.
Detailed Disposal Protocol:
Step 1: Waste Segregation
It is imperative to segregate waste streams to prevent potentially hazardous reactions.[10] Create a dedicated waste container for halogenated organic compounds. Do not mix with acids, oxidizing agents, or other incompatible materials.[7][10]
Step 2: Container Selection
Choose a container that is compatible with the chemical. A polyethylene or polypropylene container is a suitable choice.[5][8] Ensure the container is in good condition and free from leaks.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-ethynyl-2-fluoro-N-methylaniline".[1][11]
Step 4: Waste Collection and Sealing
Carefully transfer the waste into the labeled container, ensuring not to fill it more than 90% full to allow for expansion.[12] Securely seal the container.[5] The exterior of the container must be clean and free of contamination.[12]
Step 5: Temporary Storage
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][10] This area should be cool, dry, and away from direct sunlight and incompatible materials.[5][7][10]
Step 6: Professional Disposal
The final and most critical step is to arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][6][10] These professionals are equipped to handle and transport hazardous materials according to all federal, state, and local regulations.[9]
Step 7: Method of Disposal
The recommended method for the ultimate disposal of this type of combustible, halogenated organic material is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][13] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of 4-ethynyl-2-fluoro-N-methylaniline, upholding the principles of laboratory safety and environmental stewardship.
References
Benchchem. Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline.
Cameo Chemicals. 4-Ethynylaniline.
Fisher Scientific. Safety Data Sheet for 4-Fluoro-N-methylaniline. (2009).
Apollo Scientific. Safety Data Sheet for 4-Fluoro-2-methylaniline.
Sigma-Aldrich. Safety Data Sheet for 4-Fluoro-N-methylaniline. (2025).
Fisher Scientific. Safety Data Sheet for 4-Fluoro-2-methylaniline. (2025).
CDH Fine Chemical. Material Safety Data Sheet for N-Methylaniline.
Collect and Recycle. Amine Disposal For Businesses. (2024).
AK Scientific, Inc. Safety Data Sheet for 2-Fluoro-N-methylaniline.
TCI America. Safety Data Sheet for 2-Fluoro-N-methylaniline. (2018).
VSBIT. Safety Reference.
Thermo Fisher Scientific. Safety Data Sheet for N-Methyl aniline. (2024).
Technology Catalogue. Disposing Amine Waste.
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
ThermoFisher Scientific. Safety Data Sheet for Benzenamine, 2-chloro-N-methyl-. (2025).
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. (2022).
Sciencemadness Wiki. Proper disposal of chemicals. (2025).
Rutgers University. Standard Operating Procedure for Aniline.
Purdue University. Guidelines: Handling and Disposal of Chemicals.
Personal Protective Equipment for Handling 4-Ethynyl-2-Fluoro-N-Methylaniline
[1] Executive Summary & Chemical Context 4-Ethynyl-2-fluoro-N-methylaniline is a specialized intermediate primarily used in the synthesis of radiopharmaceuticals and imaging agents for neurological disorders (e.g., Tau p...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Context
4-Ethynyl-2-fluoro-N-methylaniline is a specialized intermediate primarily used in the synthesis of radiopharmaceuticals and imaging agents for neurological disorders (e.g., Tau protein imaging in Alzheimer's research) [1].[1]
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for this exact intermediate is limited in public repositories, its structural components—an aniline core , a fluorine substituent , and a terminal alkyne —dictate a "Worst-Case Scenario" safety profile. This guide synthesizes established safety protocols for fluoroanilines and alkynes to ensure maximum protection.
Critical Hazard Profile (Inferred):
Acute Toxicity: High potential for methemoglobinemia (aniline effect) and systemic toxicity via inhalation, ingestion, and significant skin absorption.
Reactivity: The terminal alkyne group introduces instability, making the compound sensitive to heat, shock, and metal catalysts (e.g., copper, silver).
Sensitization: Potential skin and respiratory sensitizer.
Risk Assessment & PPE Selection Strategy
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is based on the permeation kinetics of aromatic amines and the lipophilicity introduced by the fluorine atom.
Hand Protection: The Permeation Barrier
Standard disposable nitrile gloves are insufficient for prolonged contact with halogenated anilines. The fluorine atom increases lipophilicity, potentially accelerating permeation through thin nitrile rubber.
Glove Material
Thickness
Est. Breakthrough
Recommendation
Silver Shield / 4H (Laminate)
~2.7 mil
> 480 min
Primary Choice. Mandatory for spill cleanup or prolonged handling.
Double Nitrile (High Grade)
5 mil (x2)
15–30 min
Secondary Choice. Acceptable only for incidental splash protection during quick transfers. Change immediately upon contamination.
Latex
N/A
< 1 min
DO NOT USE. Rapid permeation.
Respiratory Protection: Vapor & Particulate Control
Anilines have low odor thresholds but high toxicity. Relying on smell is dangerous.
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary Control (Spill/Outside Hood): A Full-Face Respirator with Organic Vapor (OV) + P100 cartridges. The P100 filter protects against particulates (if solid), while the OV cartridge neutralizes vapors.
Eye & Body Protection
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the rapid absorption risk via the lacrimal duct.
Body: Tyvek® coveralls are preferred over cotton lab coats to prevent saturation and skin contact in case of a spill.
Operational Workflow: Step-by-Step Handling
This protocol ensures a closed-loop safety system from storage retrieval to reaction initiation.
Decision Logic for PPE
Figure 1: Decision logic for selecting appropriate PPE based on task risk and engineering controls.
Protocol: Weighing & Transfer
Pre-requisite: Ensure an inert atmosphere (Nitrogen or Argon) is available if the compound is stored under gas.
Preparation:
Don Double Nitrile gloves (inner pair orange/white, outer pair blue/green to visualize breaches).
Place a disposable absorbent mat in the fume hood.
Equip a balance inside the hood or use a powder containment enclosure.
Transfer:
If liquid: Use a gas-tight syringe or positive displacement pipette to avoid aerosol generation.
If solid: Use a disposable antistatic spatula.
Critical Step: Do not use metal spatulas if the compound is suspected to be dry/crystalline, as terminal alkynes can form shock-sensitive acetylides with copper or silver. Use plastic or glass tools .
Decontamination:
Wipe the exterior of the container with a Kimwipe dampened with Acetone or Methanol before removing it from the hood.
Discard the wipe into solid hazardous waste immediately.
Reaction Setup (Inert Conditions)
Due to the alkyne group, this compound is prone to oxidative coupling (Glaser coupling) or polymerization.
Atmosphere: Purge reaction vessels with Argon or Nitrogen for 15 minutes prior to addition.
Solvents: Use anhydrous, degassed solvents (e.g., THF, Acetonitrile) to prevent side reactions.
Emergency Response & Disposal
Spill Management
Immediate Action: Evacuate the area for 15 minutes to allow the hood to exhaust vapors.
Don PPE: Silver Shield gloves, Tyvek suit, Respirator.
Contain: Surround the spill with absorbent pillows.
Neutralize: For aniline spills, absorb with vermiculite or sand. Do not use bleach (oxidizers can react violently with the alkyne).
Clean: Wash the area with a mild soapy solution, then water.
Waste Disposal
This compound must be segregated strictly to prevent cross-reactivity.
Critical Prohibition: NEVER mix with acidic waste streams (potential for exothermic polymerization) or metal salt waste (potential for explosive acetylide formation).
Emergency Workflow
Figure 2: Immediate First Aid response steps for different exposure routes.
References
Synthesis & Application: Szardenings, A. K., et al. (2011). Imaging Agents for Detecting Neurological Disorders. US Patent Application 2011/0182812 A1. Link
General Safety (Anilines): National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC NIOSH Pocket Guide. Link
Chemical Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link